BISMUTH OXYFLUORIDE
Description
Context within Bismuth Oxyhalide Chemistry
The bismuth oxyhalide family consists of compounds with the general formula BiOX, where X can be fluorine, chlorine, bromine, or iodine. conicet.gov.ar These materials are characterized by their layered crystal structure, which imparts unique anisotropic properties. conicet.gov.ar Within this family, bismuth oxyfluoride stands out due to the high electronegativity and small ionic radius of the fluorine atom. conicet.gov.ar This distinction influences its crystal structure, electronic band structure, and, consequently, its physical and chemical behaviors. conicet.gov.arbohrium.com
The synthesis of bismuth oxyhalides, including BiOF, can be achieved through various methods such as hydrolysis, precipitation, and hydrothermal or solvothermal techniques. bohrium.com For instance, thin films of BiOF have been synthesized by the transformation of a tetragonal bismuth oxide (β-Bi₂O₃) film through immersion in a fluoride-containing solution at ambient temperature. conicet.gov.ar Soft-chemistry routes, like the fluorination of Bi₂O₃ with an aqueous solution of ammonium (B1175870) fluoride (B91410), have also been employed to produce BiOF. capes.gov.br
The properties of bismuth oxyhalides often exhibit a clear trend related to the halogen element. For example, the binding energy of the Bi 4f₇/₂ orbital in BiOX compounds decreases as the atomic radius of the halogen increases, with BiOF showing the highest binding energy. conicet.gov.ar This trend highlights the significant influence of the halide on the electronic environment of the bismuth atoms.
Academic Significance and Research Trajectories
The academic interest in this compound stems from its wide-ranging potential applications, which are being actively explored in several research domains.
Photocatalysis: A significant portion of the research on BiOF is focused on its photocatalytic activity. bohrium.com While pure BiOF is primarily active under UV light, numerous studies have explored strategies to enhance its performance and shift its activity into the visible light spectrum. bohrium.comcornell.edu These strategies include doping, creating defects, and forming heterojunctions with other materials. bohrium.com For example, a composite of this compound and bismuth oxyiodide (BiOF/BiOI) has demonstrated significantly enhanced visible-light-driven photocatalytic activity for the degradation of organic pollutants compared to the individual components. nih.gov Similarly, polycrystalline BiO₀.₅₁F₁.₉₈ with self-doped BiOF has shown enhanced photocatalytic degradation of methyl orange. cornell.edu
Energy Storage: this compound is also being investigated as a promising electrode material for batteries. rutgers.edu Its dual-anion structure is advantageous for a balanced conversion mechanism during lithiation. Nanocrystalline this compound composites have been developed as positive electrode materials for both primary and rechargeable energy storage systems, showing potential for greater specific capacity and high volumetric energy density compared to conventional lithium batteries. rutgers.edu
Nonlinear Optics and Other Applications: Researchers have also synthesized novel this compound nitrates, such as Bi₂OF₃(NO₃) and Bi₆O₆F₅(NO₃), which exhibit interesting optical properties. acs.org Specifically, Bi₆O₆F₅(NO₃) has shown a large second-harmonic generation (SHG) response, making it a candidate for nonlinear optical applications. acs.org Furthermore, the incorporation of fluorine into other complex oxides, like bismuth iron oxide, has led to the development of room-temperature multiferroic materials with both ferroelectric and magnetic properties. researchgate.netgrowkudos.com
The ongoing research trajectories for this compound involve the development of new synthesis methods to control its morphology and crystallinity, the modification of its electronic structure to enhance its photocatalytic efficiency under visible light, and the exploration of its potential in advanced energy storage devices and multifunctional materials. bohrium.comscispace.com
Interactive Data Table: Properties of Bismuth Oxyhalides
| Compound | Halogen | Bi 4f₇/₂ Binding Energy (eV) conicet.gov.ar | Band Gap (eV) |
| BiOF | F | 160.25 | ~3.5-4.0 acs.org |
| BiOCl | Cl | - | - |
| BiOBr | Br | - | - |
| BiOI | I | 158.98 | - |
Data for BiOCl and BiOBr binding energies and specific band gaps for all but the fluoride and nitrate (B79036) compounds were not available in the provided search results.
Structure
2D Structure
Properties
InChI |
InChI=1S/Bi.FH.O/h;1H; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKECHSVSVQOKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Bi].F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BiFHO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501314407 | |
| Record name | Bismuthine, fluorooxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.986 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystalline solid; [Chem Service MSDS] | |
| Record name | Bismuth oxyfluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9563 | |
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CAS No. |
13520-72-4 | |
| Record name | Bismuthine, fluorooxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501314407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bismuth Oxyfluorides
Solution-Based Approaches
Solution-based syntheses are central to producing bismuth oxyfluorides, offering control over stoichiometry, crystallinity, and morphology. These methods encompass a range of techniques from low-temperature soft-chemistry routes to higher-temperature hydrothermal and solvothermal reactions.
Soft-chemistry encompasses methods that are conducted at relatively low temperatures. These techniques are advantageous for synthesizing specific stoichiometries of bismuth oxyfluorides, such as BiOF and BiO₀.₅F₂. researchgate.netcapes.gov.br
Homogeneous precipitation allows for the slow and controlled release of ions in a solution, leading to the formation of uniform particles. rsc.org This technique has been effectively used for synthesizing both bismuth fluoride (B91410) and bismuth oxyfluoride particles by conducting the reaction at 120 °C in polyol-based solvents. rsc.orgresearchgate.netrsc.orgscispace.comcsic.es The process typically involves dissolving a bismuth precursor, like bismuth nitrate (B79036) pentahydrate, and a fluoride source, such as sodium tetrafluoroborate (B81430), in the chosen solvent. rsc.orgcsic.es The controlled release of bismuth and fluoride ions upon heating facilitates uniform particle growth. csic.es
The choice of solvent and heating method significantly influences the final product's characteristics. For instance, using a microwave reactor for heating a diethylene glycol-water mixture can produce octahedral single crystals of α-BiOᵧF₃₋₂ᵧ. rsc.orgcsic.es
Table 1: Research Findings on Homogeneous Precipitation of this compound
| Bismuth Precursor | Fluoride Precursor | Solvent | Heating Mode | Temperature (°C) | Product | Morphology | Citation |
|---|---|---|---|---|---|---|---|
| Bi(NO₃)₃·5H₂O | NaBF₄ | Diethylene glycol–water (8:2 vol/vol) | Microwave | 120 | α-BiOᵧF₃₋₂ᵧ | Octahedral single crystals (250–920 nm) | rsc.orgcsic.es |
| Bi(NO₃)₃·5H₂O | NaBF₄ | Ethylene (B1197577) glycol and glycerol (B35011) (1:1 vol/vol) | Conventional Oven | 120 | α-BiF₃ | Polycrystalline spheres (1.2–2 µm) | rsc.orgcsic.es |
Hydrolysis is a fundamental reaction in the synthesis of bismuth oxyfluorides, particularly when aqueous solutions are involved. nih.gov The presence of water in a reaction medium can promote the hydrolysis of bismuth(III) cations, which leads to the incorporation of oxygen into the crystal lattice of bismuth fluoride, thereby forming this compound. rsc.orgscispace.com
Specific this compound phases can be targeted through controlled hydrolysis. For example, the compound BiO₀.₅F₂ has been successfully prepared by the hydrolysis of β-NH₄BiF₄ at 70°C. researchgate.netcapes.gov.br In another soft-chemistry approach, BiOF can be synthesized through the direct fluorination of bismuth(III) oxide (Bi₂O₃) using a saturated aqueous solution of ammonium (B1175870) fluoride (NH₄F). researchgate.netcapes.gov.br
Table 2: Examples of Hydrolysis-Based Synthesis of Bismuth Oxyfluorides
| Starting Material | Reagent/Conditions | Product | Citation |
|---|---|---|---|
| β-NH₄BiF₄ | Hydrolysis at 70°C | BiO₀.₅F₂ | researchgate.netcapes.gov.br |
| Bi₂O₃ | Saturated aqueous solution of NH₄F | BiOF | researchgate.netcapes.gov.br |
| Bi³⁺ cations in aqueous media | Hydrolysis reaction | This compound impurities | nih.gov |
Polyol and glycol-mediated processes are versatile for producing uniform this compound particles. In these methods, polyols or glycols like ethylene glycol, diethylene glycol, and glycerol serve as the solvent. researchgate.netcsic.esresearchgate.net These solvents can also act as stabilizing agents by forming stable complexes with bismuth, which then release the bismuth cations in a controlled manner upon heating. csic.es
The reaction is typically conducted by heating a solution of bismuth nitrate and sodium tetrafluoroborate in the glycol-based solvent to around 120°C. researchgate.net The specific solvent system and the mode of heating (conventional oven versus microwave) are critical parameters that determine the morphology and crystallinity of the resulting particles. rsc.orgresearchgate.net A mixture of ethylene glycol and glycerol heated conventionally tends to produce polycrystalline spheres, while a diethylene glycol-water mixture heated with microwaves yields octahedral single crystals. csic.esresearchgate.net
Hydrothermal and solvothermal syntheses are widely employed for preparing crystalline this compound materials. bohrium.comgoogle.com These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, such as an autoclave. jove.commdpi.com
These techniques offer excellent control over the size, shape, and crystallinity of the final product by tuning parameters such as temperature, reaction time, solvent type, and the use of surfactants or additives. mdpi.comresearchgate.net For instance, BiOF/MoO₃ heterostructures have been created via a hydrothermal method by dissolving bismuth nitrate pentahydrate in glycol, adding ammonium fluoride, and heating the mixture at 160°C for 12 hours. Solvothermal synthesis using ethylene glycol as a solvent and template at 126°C for 18 hours has been shown to produce well-defined bismuth oxyiodide microspheres, a process illustrative of the technique's capability for controlling morphology. jove.com The pH of the solution and the reaction temperature, typically ranging from 120–200°C, are critical parameters for obtaining phase-pure this compound.
Table 3: Research Findings on Hydrothermal/Solvothermal Synthesis of Bismuth Oxyhalides
| Bismuth Source | Halide Source | Solvent | Method | Temperature (°C) | Time (h) | Product | Citation |
|---|---|---|---|---|---|---|---|
| Bi(NO₃)₃·5H₂O | NH₄F | Glycol | Hydrothermal | 160 | 12 | BiOF/MoO₃ | |
| Bi(NO₃)₃·5H₂O | Potassium Iodide (KI) | Ethylene Glycol | Solvothermal | 126 | 18 | BiOI Microspheres | jove.com |
| Bi(NO₃)₃·5H₂O | - | Ethylene Glycol | Solvothermal | - | - | BiOCl | mdpi.com |
Precipitation is a fundamental and straightforward method for the synthesis of this compound. bohrium.comgoogle.com This bottom-up approach generally involves mixing solutions containing bismuth and fluoride ions to induce the precipitation of the insoluble BiOF product. bohrium.com Homogeneous precipitation, as previously discussed, is a refined version of this technique that provides greater control over particle uniformity. rsc.org General precipitation methods are valued for their simplicity and scalability in producing bismuth-based materials. researchgate.net
Soft-Chemistry Synthesis Routes
Solid-State Synthesis and Annealing Processes
Solid-state synthesis represents a conventional and straightforward approach for producing this compound. This method typically involves the direct reaction of precursor powders at elevated temperatures. A common route is the fluorination of bismuth oxide (Bi₂O₃) or the reaction between different bismuth and fluoride-containing compounds in their solid forms. capes.gov.br For instance, BiOF powder can be obtained through a solid-state sintering method where precursor materials like bismuth (III) oxide are reacted with a fluorine source, such as hydrofluoric acid solution, followed by calcination. bohrium.com Similarly, novel heterostructures like BiOF/TiO₂ can be prepared by mixing the constituent powders and subjecting them to a solid-state sintering process. bohrium.com
Annealing is a critical subsequent step in many solid-state syntheses. This thermal treatment process, conducted at specific temperatures under a controlled atmosphere, helps to improve the crystallinity, reduce defects, and achieve phase purity of the final product. science.govdntb.gov.ua For example, in the synthesis of bismuth-vanadium oxyfluoride (Bi₂VO₅F), a related compound, different sintering temperatures were applied to produce the desired tetragonal crystal structure and optimize electrochemical properties. researchgate.net The annealing process can also induce phase transitions; for instance, a disordered fluorite BiO₀.₅F₂.₀ phase undergoes a reversible transition to an ordered form upon cooling, which affects its ionic conductivity. researchgate.net
Advanced and Emerging Synthesis Techniques
To overcome the limitations of traditional methods, such as high temperatures and lack of morphological control, several advanced synthesis techniques have been developed.
Microwave-Assisted Synthesis
Microwave-assisted synthesis is a rapid and efficient method that utilizes microwave radiation to heat the reaction mixture. dntb.gov.ua This technique offers several advantages, including uniform heating, accelerated reaction rates, and improved product purity and crystallinity. researchgate.netresearchgate.net In the synthesis of this compound, microwave heating has been shown to have a remarkable effect on the morphology and crystallinity of the resulting particles. rsc.orgresearchgate.net
Research has demonstrated that microwave-assisted routes can promote the incorporation of oxygen into the α-BiF₃ structure, leading to the formation of BiOᵧF₃₋₂ᵧ solid solutions. researchgate.net A comparative study highlighted that using a microwave reactor for heating a solution of bismuth nitrate and sodium tetrafluoroborate in a diethylene glycol-water mixture resulted in the precipitation of octahedral single crystals of α-BiOᵧF₃₋₂ᵧ. rsc.orgcsic.es In contrast, conventional heating of a similar precursor mix in ethylene glycol and glycerol produced polycrystalline spheres. rsc.orgcsic.es The higher crystallinity achieved through microwave synthesis has been linked to enhanced luminescence intensity in europium-doped samples. rsc.org
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of this compound Variants
| Feature | Conventional Oven Heating | Microwave-Assisted Heating |
|---|---|---|
| Solvent System | Ethylene glycol & glycerol (1:1) | Diethylene glycol & water (8:2) |
| Resulting Product | Polycrystalline spheres of α-BiF₃ | Octahedral single crystals of α-BiOᵧF₃₋₂ᵧ |
| Crystallinity | Lower | Higher |
| Morphology | Spherical aggregates | Well-defined octahedral single crystals |
| Particle Size | 1.2 to 2 μm diameter | 250 nm to 920 nm edge length |
Laser-Assisted Synthesis
Laser-assisted synthesis is an emerging technique for producing nanomaterials with high purity and controlled properties. A notable method involves the laser ablation of a metallic bismuth target in a liquid medium containing halogen precursors. mdpi.comnih.gov This process can be followed by an additional laser treatment of the resulting colloidal solution to induce crystallization without the need for subsequent high-temperature annealing. nih.gov This all-laser synthesis approach has been successfully used to produce various bismuth oxyhalide nanoparticles, demonstrating its potential for creating BiOF as well. mdpi.com The technique offers a clean and rapid route to crystalline nanoparticles, providing new opportunities to control their structure and properties for applications such as photocatalysis. mdpi.comnih.gov
Template-Free and Controlled Hydrothermal Methods
Hydrothermal synthesis involves a chemical reaction in an aqueous solution above ambient temperature and pressure in a sealed vessel known as an autoclave. This method is highly effective for synthesizing crystalline materials. Template-free hydrothermal methods are particularly advantageous as they avoid the need for surfactants or other structure-directing agents, which simplifies the process and prevents contamination of the final product. researchgate.netsci-hub.strsc.org Quaternary composites containing this compound (BiOₓFᵧ) have been successfully created using a template-free hydrothermal synthesis approach. researchgate.net
Furthermore, the hydrothermal method allows for precise control over the final product's composition and morphology by carefully adjusting reaction parameters. nih.gov By manipulating variables such as pH, reaction time, and temperature, researchers can selectively prepare different bismuth oxyhalide phases. nih.govresearchgate.net This level of control is crucial for tuning the material's properties for specific applications. For example, controlled hydrothermal methods have been used to synthesize various crystalline nanobelts and nanotubes of ternary bismuth oxyhalides. nih.gov
Control over Morphology and Crystallinity in this compound Synthesis
The ability to control the morphology (shape and size) and crystallinity of this compound is essential for optimizing its performance in various applications. These characteristics are heavily influenced by the synthesis conditions.
Influence of Solvent Systems and Precursors
The choice of solvent and chemical precursors plays a pivotal role in determining the outcome of the synthesis, particularly in solution-based methods like polyol-mediated and hydrothermal routes. researchgate.netresearchgate.net
The solvent system affects the reaction environment by altering the dielectric constant, diffusion rates, and the solubility and stability of precursors. researchgate.net Polyol-based solvents, such as ethylene glycol, diethylene glycol, and glycerol, are commonly used. researchgate.netrsc.org These solvents can form stable complexes with bismuth ions, preventing uncontrolled precipitation and allowing for a more controlled release of cations upon heating. researchgate.net The nature of the polyol solvent directly impacts the final morphology. For instance, using a diethylene glycol-water mixture under microwave heating yields octahedral single crystals of this compound, while an ethylene glycol-glycerol mixture under conventional heating produces spherical particles. rsc.orgcsic.es
The precursors provide the essential elements for the final compound. Common precursors for this compound synthesis include a bismuth source, like bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O), and a fluorine source, such as sodium tetrafluoroborate (NaBF₄) or ammonium fluoride (NH₄F). capes.gov.brresearchgate.netresearchgate.net The ratio of these precursors (e.g., the F/Bi ratio) is a critical parameter that can be adjusted to control the stoichiometry and morphology of the resulting particles. researchgate.net
Table 2: Influence of Synthesis Parameters on this compound Morphology
| Parameter | Variation | Effect on Morphology/Product | Reference(s) |
|---|---|---|---|
| Heating Mode | Conventional Oven vs. Microwave | Leads to polycrystalline spheres vs. octahedral single crystals, respectively. | rsc.org, csic.es |
| Solvent System | Ethylene glycol/glycerol vs. Diethylene glycol/water | Results in different morphologies (spheres vs. octahedra). | rsc.org, researchgate.net |
| Precursors | Bismuth Nitrate, Sodium Tetrafluoroborate | Act as the source for Bi and F ions, enabling homogeneous precipitation. | researchgate.net, researchgate.net |
| Precursor Ratio | Varying F/Bi ratio | Influences the morphology, structure, and chemical composition. | researchgate.net |
Impact of Reaction Conditions: Temperature, pH, and Duration
The synthesis of this compound (BiOF) is highly sensitive to the conditions of the chemical reaction. Key parameters such as temperature, pH, and the duration of the reaction play a critical role in determining the final product's crystallinity, phase purity, and morphology. The interplay of these factors allows for the targeted synthesis of BiOF with specific properties.
Temperature
Reaction temperature significantly influences the kinetics of nucleation and crystal growth. In hydrothermal and precipitation methods, temperature control is essential for achieving desired crystalline structures. Generally, higher temperatures promote the formation of more crystalline materials by providing the necessary activation energy for atomic arrangement into a stable lattice. For instance, in the hydrothermal synthesis of related bismuth-based compounds like bismuth tungstate (B81510) (Bi₂WO₆), the most well-crystallized products were formed at a temperature of 200°C over 24 hours. nih.gov Conversely, lower temperatures can favor the formation of smaller, less crystalline, or even amorphous products. nih.gov
In a facile synthesis route for uniform this compound particles based on homogeneous precipitation, a temperature of 120°C was found to be effective. csic.esresearchgate.net Studies on other bismuth oxyhalides have explored a wide range of temperatures, from 100°C to 250°C, demonstrating that temperature can be tuned to control the phase and properties of the final material. mdpi.com The effect of temperature on crystallite size has been systematically observed in similar nanoparticle systems; for example, in the synthesis of cobalt ferrite (B1171679), increasing the temperature from 120°C to 180°C resulted in an increase in the average crystallite size. rsc.org
pH
The pH of the reaction medium is arguably one of the most critical parameters in the synthesis of bismuth oxyfluorides and other bismuth-based compounds. It directly affects the hydrolysis rate of bismuth precursors and the chemical species present in the solution, which in turn dictates the nucleation and growth mechanism of the crystals.
Varying the pH can lead to dramatic changes in the morphology and even the chemical composition of the final product. For example, in the synthesis of bismuth oxyhalide composites, adjusting the pH resulted in morphological transitions from square plates to flower-like structures and then to nanosheets. iccm-central.org Similarly, for Bi₂WO₆, increasing the pH in a hydrothermal process transformed pure, sheet-like structures into a mixture of phases with cube- and octahedral-like shapes in the alkaline range. nih.gov Research on bismuth ferrite (BiFeO₃) nanoparticles has shown that a higher pH accelerates the precipitation reaction, leading to larger and more agglomerated particles. acerp.ir This principle generally applies to BiOF synthesis, where controlling the pH is essential for tuning particle size and shape.
Duration
The following table summarizes the influence of reaction conditions on the synthesis of bismuth-based oxide and oxyhalide compounds, providing insights applicable to this compound.
| Parameter | Effect | Example Compound(s) | Research Findings |
| Temperature | Influences crystallinity and particle size. Higher temperatures generally lead to larger, more crystalline particles. | Bismuth Tungstate (Bi₂WO₆), Cobalt Ferrite (CoFe₂O₄), this compound (BiOF) | The most crystalline Bi₂WO₆ formed at 200°C. nih.gov CoFe₂O₄ crystallite size increased from 4.5 to 7.8 nm when temperature was raised from 120 to 180°C. rsc.org Uniform BiOF particles were synthesized at 120°C. csic.esresearchgate.net |
| pH | Determines morphology, phase, and particle size. Can induce transformations from one morphology to another. | Bismuth Oxyhalide Composites, Bismuth Ferrite (BiFeO₃) | Morphological changes from square-plates to flower-like structures were observed in bismuth oxyhalide composites with varying pH. iccm-central.org For BiFeO₃, particle size increased with increasing pH due to accelerated precipitation. acerp.ir |
| Duration | Affects the extent of crystal growth and crystallinity. Longer durations typically result in larger, more crystalline particles. | Bismuth Tungstate (Bi₂WO₆), Cobalt Ferrite (CoFe₂O₄) | The highest crystallinity for Bi₂WO₆ was achieved after 24 hours. nih.gov CoFe₂O₄ crystallite size increased from 3.6 to 8.5 nm as reaction time increased from 0.5 to 8 hours. rsc.org |
Particle Size and Shape Control Mechanisms
Controlling the particle size and shape of this compound is crucial for tailoring its properties for specific applications. The mechanisms for this control are intrinsically linked to the manipulation of reaction conditions during synthesis, which governs the thermodynamics and kinetics of crystal nucleation and growth.
The fundamental mechanism involves a two-step process: nucleation, where initial small crystal seeds are formed, and subsequent growth of these nuclei into larger particles. The final particle size and shape depend on the relative rates of these two processes. To achieve uniform, small nanoparticles, a rapid nucleation event followed by slower, controlled growth is ideal.
Control via pH and Precursor Concentration
The pH of the solution is a primary tool for controlling morphology. It determines the supersaturation level of the reacting species, which influences the rate of nucleation. A high pH can increase the concentration of OH⁻ ions, leading to rapid hydrolysis and precipitation of bismuth salts, which often results in fast, uncontrolled growth and the formation of large, agglomerated particles. acerp.ir By carefully adjusting the pH, the availability of precursor ions can be regulated, allowing for control over the growth process.
The morphology of BiOF can be tuned by this mechanism. For instance, different crystal facets may have different surface energies and growth rates depending on the pH. By altering the pH, one can selectively promote or inhibit the growth of certain facets, leading to specific shapes like nanosheets, nanorods, or flower-like microspheres. iccm-central.orgresearchgate.net
Control via Solvents and Additives
The choice of solvent and the use of additives or surfactants are powerful methods for directing the shape and size of BiOF particles. researchgate.net
Solvents: Polyol-based solvents, such as ethylene glycol or diethylene glycol, can act as both the reaction medium and a complexing agent. csic.esresearchgate.net They can form stable complexes with bismuth ions, which controls the ion release rate and prevents their rapid, uncontrolled precipitation. researchgate.net This slow release of ions favors uniform nucleation and growth, leading to well-defined particles. For example, using a diethylene glycol-water mixture as a solvent has been shown to produce octahedral single crystals of this compound. csic.esresearchgate.net
Surfactants and Additives: Additives like diethanolamine (B148213) (DEA) or surfactants can selectively adsorb to specific crystallographic faces of the growing BiOF nanocrystals. researchgate.net This adsorption blocks the addition of new atoms to these faces, thereby inhibiting their growth. Crystal growth then proceeds faster on the unblocked faces, resulting in anisotropic or non-spherical shapes such as nanorods, nanosheets, or nanobelts. researchgate.net The selective preparation of BiOF nanosheets versus Bi₂₆O₃₈F₂ nanorods has been achieved by varying the additives used in a simple solution-based route. researchgate.net
The table below details specific examples of how synthesis parameters control the morphology of this compound and related materials.
| Control Mechanism | Parameter Adjusted | Resulting Morphology | Explanation |
| pH Adjustment | pH of the reaction solution | Nanosheets, Flower-like structures, Irregular nanosheets | The pH alters the hydrolysis rate and the surface energy of different crystal facets, directing anisotropic growth. iccm-central.org |
| Solvent Engineering | Solvent composition (e.g., diethylene glycol-water vs. ethylene glycol-glycerol) | Octahedral single crystals vs. Polycrystalline spheres | The solvent acts as a complexing agent, controlling ion release and influencing the precipitation mechanism. csic.esresearchgate.net |
| Use of Additives | Presence of Diethanolamine (DEA) and NaOH | Nanosheets or Nanorods | Additives selectively adsorb onto crystal faces, inhibiting growth in certain directions to produce anisotropic shapes. researchgate.net |
| Precursor Concentration | Concentration of bismuth and tungstate precursors | Microspheres, Flower-like structures, Nanosheets | Varying precursor levels changes the supersaturation and nucleation/growth kinetics, leading to different hierarchical structures. wrc-ualberta.ca |
By precisely manipulating these parameters, researchers can achieve a high degree of control over the synthesis of this compound, producing materials with tailored sizes, shapes, and crystallinities.
Crystallography and Structural Dynamics of Bismuth Oxyfluorides
Crystal Structure Determination and Refinement
The determination and refinement of the crystal structure of bismuth oxyfluorides (BiOF) are crucial for understanding their physical and chemical properties. Various advanced analytical techniques are employed to elucidate the atomic arrangements, symmetry, and unit cell dimensions of these materials.
Layered Crystal Structures of Bismuth Oxyfluorides (e.g., BiOX Family)
Bismuth oxyfluoride is a member of the bismuth oxyhalide (BiOX, where X = F, Cl, Br, I) family, which is characterized by a distinctive layered crystal structure. researchgate.netscribd.com These structures are generally composed of alternating [Bi₂O₂]²⁺ cationic layers and double layers of halide anions (F⁻). researchgate.net The [Bi₂O₂]²⁺ layers consist of a central sheet of oxygen atoms with a sheet of bismuth atoms on either side, all covalently bonded. These positively charged layers are interleaved with layers of fluoride (B91410) ions. The bonding within the layers is strongly covalent, while the interaction between the [Bi₂O₂]²⁺ layers and the halide layers is a weaker van der Waals force. researchgate.net This layered atomic arrangement is a defining feature of the BiOX family and significantly influences their electronic and photocatalytic properties. researchgate.net Many of these compounds, including some bismuth oxyfluorides, crystallize in structures related to the Sillen or Aurivillius phases. researchgate.net
Identification of Space Groups and Unit Cell Parameters
The precise crystal structure of this compound can vary, leading to different space groups and unit cell parameters depending on the specific polymorph and any elemental substitutions. The most common form of BiOF crystallizes in the tetragonal P4/nmm space group, consistent with other members of the BiOX family. conicet.gov.ar
However, other more complex this compound compounds can exhibit different symmetries. For instance, a new anion-conductive bismuth-vanadium oxyfluoride, 'Bi₂VO₅F', was found to have a tetragonal non-centrosymmetric space group of I4mm. scispace.comresearchgate.net Another example, a cobalt-containing oxyfluoride, CoBi₂O₂F₄, is described in the tetragonal non-centrosymmetric space group I4̅. researchgate.net Similarly, barium- and fluorine-substituted BiFeO₃ (Bi₁₋ₓBaₓFeO₃₋ₓFₓ) has been synthesized with a tetragonal polar space group of P4mm. aip.org
Polymorphism and Phase Transitions in this compound Systems
Temperature-Dependent Structural Evolution
The crystal structure of bismuth oxyfluorides is highly sensitive to temperature, exhibiting significant evolution and phase transitions upon heating or cooling. This behavior is critical for understanding their physical properties and potential applications.
Temperature-dependent X-ray diffraction (XRD) studies on related complex this compound thin films have revealed distinct structural changes with varying temperature. For instance, in fluorinated Bi₀.₇Ba₀.₃FeO₂.₈₅ films, the c-axis length of the perovskite-like structure shows a slight increase as the temperature rises from 50 to 350 °C. researchgate.net However, a rapid decrease in the c-axis length is observed at 400 °C, indicating a significant structural modification or phase transition. researchgate.net During the subsequent cooling process, the c-axis length continues to decrease. researchgate.net This behavior highlights the dynamic nature of the crystal lattice in response to thermal energy.
A significant phenomenon observed in some bismuth oxyfluorides is a reversible, temperature-driven order-disorder transition. The disordered cubic fluorite phase of BiO₀.₅F₂.₀, for example, undergoes a transition to a more ordered form when cooled to around 583 ± 6 K (310 ± 6 °C). nih.gov This transition from a disordered to an ordered state is reversible and manifests as a distinct jump in the temperature-dependent ionic conductivity, indicating a fundamental change in the material's structural and electrical properties. nih.gov
Similarly, related bismuth-based oxides like Bi₂O₃ undergo phase transitions at elevated temperatures. The stable monoclinic α-phase transforms into a fast ion-conducting face-centered cubic (fcc) δ-phase at approximately 730 °C. researchgate.net While not an oxyfluoride, this transition in the parent oxide illustrates the propensity for significant structural transformations in bismuth-based compounds at high temperatures.
Table 1: Temperature-Dependent Lattice Parameter Changes in a Bismuth Iron Oxyfluoride Film
This table illustrates the change in the c-axis lattice parameter of a fluorinated Bi₀.₇Ba₀.₃FeO₂.₈₅ thin film during a heating and cooling cycle, as determined by XRD measurements. researchgate.net
| Temperature (°C) | Process | c-axis Length (Å) (Qualitative Description) |
| 50 | Heating | Baseline |
| 350 | Heating | Slight Increase |
| 400 | Heating | Rapid Decrease |
| 600 | Heating | Further Decrease |
| Room Temp | After Cooling | Decreased from original value |
Defect Chemistry and Non-Stoichiometry in Bismuth Oxyfluorides
The properties of bismuth oxyfluorides are profoundly influenced by their defect chemistry, which includes the presence of vacancies, interstitials, and non-stoichiometry. These defects are often intrinsic, arising from the synthesis conditions and the volatile nature of components like bismuth and fluorine. Non-stoichiometry, where the elemental composition deviates from the ideal chemical formula, is a common feature. For example, synthesized bismuth-vanadium oxyfluoride, with a nominal formula of Bi₂VO₅F, was found to contain less fluorine than expected, indicating inherent non-stoichiometry. science.gov Similarly, in sodium bismuth titanate (NBT), a related perovskite, high-temperature processing can lead to the loss of Bi₂O₃, generating bismuth and oxygen vacancies that dominate its defect chemistry and electrical properties. frontiersin.org
Investigation of Oxygen Vacancies and Anionic Disorder
Oxygen vacancies are a prevalent type of point defect in bismuth oxyfluorides and related oxide materials, playing a crucial role in their ionic conductivity and catalytic activity. science.govresearchgate.net The presence of both oxide (O²⁻) and fluoride (F⁻) ions in the lattice introduces the possibility of significant anionic disorder.
In many bismuth-based layered oxides, oxygen vacancies are intrinsically formed to maintain charge balance, particularly when there is a deficiency of volatile cations like bismuth. frontiersin.org The investigation of these vacancies is complex. In materials like Bi₂TiO₄F₂, the similar neutron scattering lengths of oxygen and fluorine make it challenging to precisely determine their distribution over the various anion sites. rsc.org However, studies suggest that a general disorder of the anion sublattice, particularly displacive disorder, is a key characteristic. rsc.org
The ordering of these defects is often temperature-dependent. In the related Bi₂VO₅.₅ system, oxygen vacancies are associated with specific metal atoms at lower temperatures, but they become disordered at higher temperatures, which is believed to be the reason for the material's high oxide ion conductivity. science.gov A similar phenomenon is observed in BiO₀.₅F₂.₀, where a disordered arrangement of structural defects at high temperatures gives way to an ordered state upon cooling. nih.gov This ordering of defects has a direct, and often detrimental, impact on ion transport characteristics. nih.gov Density functional theory (DFT) calculations on related systems like BiO₂₋ₓ have shown that the generation of oxygen vacancies can favorably increase the carrier density, which is beneficial for certain electronic applications. researchgate.net
Cationic Place Exchange Phenomena
Cationic place exchange, also known as the formation of cation anti-site defects, is a form of disorder where cations swap their designated crystallographic positions within the lattice. This phenomenon is particularly relevant in complex oxides with multiple cation sites, such as the pyrochlore (B1171951) (A₂B₂O₇) and Aurivillius phases, which are structurally related to many bismuth oxyfluorides. science.govresearchgate.net
In an ideal ordered pyrochlore structure, the larger A-site cations and smaller B-site cations occupy distinct crystallographic sites. kit.edu However, under certain conditions, a B-cation can occupy an A-site, and vice-versa, creating A_B and B_A anti-site defects. This exchange randomizes the cation sublattice and can drive a structural transformation from an ordered pyrochlore to a disordered defect-fluorite structure. science.govkit.edu The propensity for this disorder is linked to the relative sizes and charges of the cations involved. kit.edu
Influence of Defects on Structural Stability
The presence and concentration of defects, including oxygen vacancies and cation anti-sites, have a direct and significant influence on the structural stability of bismuth oxyfluorides. Defects can induce local lattice distortions or lead to large-scale phase transformations.
The stability of a particular crystal structure can be intrinsically linked to its defect concentration. For example, the disordered fluorite structure in some complex oxides is stabilized by a high degree of cation and anion disorder. The transition from an ordered pyrochlore to a disordered fluorite structure is driven by the formation energy of cation anti-site defects; compositions with lower defect formation energies are more likely to adopt the disordered structure. In the case of BiO₀.₅F₂.₀, the disordered fluorite phase is stable at high temperatures, while a more ordered phase becomes favorable upon cooling, demonstrating that the stability of the defective structure is temperature-dependent. nih.gov
Oxygen vacancies can also induce significant structural changes. In bismuth vanadate (B1173111) (BiVO₄), a related material, theoretical calculations show that oxygen vacancies cause substantial local lattice distortions. researchgate.net These distortions can be so significant that they complicate the identification of the material's crystallographic phase using standard diffraction techniques. researchgate.net Ultimately, the type and concentration of defects can determine the thermodynamic stability of a given phase, influencing phase boundaries and the accessibility of different polymorphs.
Electronic Structure and Theoretical Modeling of Bismuth Oxyfluorides
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has proven to be a powerful and effective tool for calculating and understanding the electronic structure of materials with reasonable accuracy and computational efficiency. researchgate.net Various studies have employed DFT to investigate the structural, electronic, and optical properties of BiOF. researchgate.net
The electronic band structure of a material describes the ranges of energy that an electron is allowed to have. DFT calculations have been instrumental in determining the band structure of BiOF. These calculations consistently show that BiOF is a semiconductor with a band gap, the energy difference between the valence band and the conduction band.
Different exchange-correlation functionals within DFT can yield slightly different band gap values. For instance, one study found that using the PBE+umBJ potential resulted in a direct band gap energy of 3.72 eV. researchgate.net Other calculations have reported a near-direct band gap of 3.21 eV. researchgate.net The nature of the band gap, whether direct or indirect, is a critical parameter for optoelectronic applications. For BiOF, the valence band maximum (VBM) is typically located between the Z and R high symmetry points in the Brillouin zone, while the conduction band minimum (CBM) is at the Z point. researchgate.netacs.org
The composition of the bands has also been analyzed. The top of the valence band in BiOF is primarily composed of O 2p states, with F 2p states at higher binding energies. nih.gov The conduction band, on the other hand, is dominated by Bi 6p states. acs.orgnih.gov
The Density of States (DOS) provides information about the number of available electronic states at each energy level. wikipedia.org For BiOF, the DOS calculations confirm the contributions of different atomic orbitals to the valence and conduction bands. The projected density of states (PDOS) analysis reveals that the valence band is mainly formed by O 2p and F 2p orbitals, while the conduction band is primarily composed of Bi 6p orbitals. acs.orgnih.gov This understanding of the electronic states is crucial for interpreting the material's electronic and optical properties.
| Functional | Band Gap (eV) | Band Gap Type | Reference |
|---|---|---|---|
| PBE+umBJ | 3.72 | Direct | researchgate.net |
| PBE+umBJ+SOC | ~3.2 | Near-direct | researchgate.net |
| HSE06+SOC | 4.18 | Indirect | acs.org |
| GW approximation | 4.04 | Direct | researchgate.net |
The choice of the exchange-correlation (XC) functional is a critical aspect of DFT calculations, as it approximates the complex many-body effects of electron exchange and correlation. aps.org Various XC functionals have been utilized to study BiOF, including the Local Density Approximation (LDA), the Perdew-Burke-Ernzerhof Generalized Gradient Approximation (PBE-GGA), and its variant for solids (PBEsol). researchgate.net
To obtain more accurate band gap values, which are often underestimated by standard LDA and GGA functionals, modified Becke-Johnson (mBJ) and unmodified Becke-Johnson (umBJ) potentials have been applied. researchgate.netaps.org Hybrid functionals, such as HSE06, which include a fraction of exact Hartree-Fock exchange, have also been employed and generally provide improved predictions of electronic band gaps. aps.org The selection of the functional depends on the specific property of interest, with some functionals being more accurate for structural properties and others for electronic or optical properties. aps.org
Due to the presence of the heavy bismuth atom, spin-orbit coupling (SOC) effects must be considered in theoretical calculations of BiOF to obtain accurate results for its electronic band structure. researchgate.netarxiv.org SOC arises from the interaction between an electron's spin and its orbital motion. This relativistic effect can significantly influence the electronic properties of materials containing heavy elements. researchgate.net Including SOC in DFT calculations for BiOF has been shown to affect the band structure and band gap values, leading to a more accurate description of its electronic properties. researchgate.net
Theoretical Insights into Structure-Property Relationships
Theoretical modeling provides valuable insights into the relationship between the crystal structure of BiOF and its electronic and optical properties. The layered crystal structure of BiOF, consisting of [Bi₂O₂]²⁺ layers separated by double layers of fluoride (B91410) ions, is believed to create an internal static electric field. nih.gov This internal field can facilitate the efficient separation of photogenerated electron-hole pairs, which is a desirable characteristic for photocatalytic applications. nih.gov
Furthermore, theoretical studies have elucidated the role of the halide anion in determining the electronic structure. acs.orgnih.gov In BiOF, the high electronegativity of fluorine results in the F 2p states having a lower energy than the O 2p states, which consequently dominate the top of the valence band. nih.gov This is in contrast to other bismuth oxyhalides where the halide p-orbitals have a more significant contribution to the valence band maximum. nih.gov These theoretical insights are crucial for understanding the fundamental properties of BiOF and for designing new materials with tailored functionalities.
Analysis of Local Dipole Moments
The layered crystal structure of bismuth oxyfluoride, which consists of [Bi₂O₂]²⁺ layers sandwiched between two layers of F⁻ ions, gives rise to a significant internal static electric field. This internal field plays a crucial role in the separation of photogenerated electron-hole pairs, a key factor in its photocatalytic activity. The strength of this internal electric field is directly related to the magnitude of local dipole moments within the crystal lattice.
Due to the high electronegativity of fluorine, BiOF possesses a stronger internal electric field compared to other bismuth oxyhalides (BiOCl, BiOBr, BiOI). This enhanced electric field promotes a more efficient separation of charge carriers. Theoretical calculations have estimated the dipole moments of the BiO₄F₄ polyhedra within the bismuth oxyhalide family. These studies indicate that the local dipole moment in BiOF is the largest among the series.
Table 1: Comparative Analysis of Estimated Local Dipole Moments in Bismuth Oxyhalides
| Compound | Relative Magnitude of Estimated Local Dipole Moment |
|---|---|
| This compound (BiOF) | Highest |
| Bismuth Oxychloride (BiOCl) | Lower |
| Bismuth Oxybromide (BiOBr) | Lower |
| Bismuth Oxyiodide (BiOI) | Lower |
This table illustrates the trend in the estimated local dipole moments within the BiO₄F₄ polyhedra for the bismuth oxyhalide series, as suggested by theoretical studies.
This larger local dipole moment in BiOF contributes to a greater polarization within the crystal structure, which is a key factor in its electronic and photocatalytic properties.
Bond Order and Chemical Bonding Analysis
A thorough analysis of the chemical bonding in this compound provides a fundamental understanding of its stability and electronic characteristics. The electronic structure of BiOF is characterized by a valence band that is a hybridization of O 2p and F 2p orbitals, while the conduction band is primarily composed of Bi 6p orbitals.
The nature of the chemical bonds in BiOF has been investigated through computational methods, which provide insights into their covalent and ionic character. The Bi-O bond in the [Bi₂O₂]²⁺ layers exhibits a significant degree of covalent character. This is a distinguishing feature when compared to the Bi-X (where X is a halogen) bonds in the broader bismuth oxyhalide family. Theoretical analyses suggest that the covalent character of the Bi-O bond is more pronounced than that of the Bi-F bond, which exhibits a more ionic nature due to the high electronegativity of fluorine.
Table 2: Qualitative Bond Characteristics in this compound
| Bond | Primary Character | Relative Covalent Character |
|---|---|---|
| Bi—O | Covalent-Ionic | Higher |
| Bi—F | Ionic-Covalent | Lower |
This table provides a qualitative comparison of the chemical bonds within this compound based on theoretical electronic structure analysis.
Advanced Characterization Methodologies in Bismuth Oxyfluoride Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a fundamental tool in materials science, providing detailed insights into the atomic and molecular structure, chemical bonding, and electronic states of materials like bismuth oxyfluoride.
Fourier-Transform Infrared (FT-IR) spectroscopy is a vital technique for identifying functional groups and probing the vibrational modes within a material's structure. In the study of this compound and related compounds, FT-IR spectra reveal characteristic absorption bands that confirm the presence of specific chemical bonds. researchgate.net The primary absorption peaks of interest are those corresponding to the Bi-O and Bi-F bonds.
Detailed research findings indicate that the vibrational modes of bismuth-oxygen (B8504807) bonds within the [Bi₂O₂]²⁺ layers are readily detectable. For instance, absorption peaks observed in the range of 490-560 cm⁻¹ are typically assigned to the stretching vibrations of Bi-O bonds within [BiO₆] octahedral units. researchgate.netscirp.org In related bismuth oxyhalide compounds, bands between 390 cm⁻¹ and 850 cm⁻¹ are attributed to the vibrations of Bi–O bonds. chalcogen.ro The presence of these bands in an FT-IR spectrum serves as strong evidence for the formation of the this compound crystal lattice. researchgate.netmdpi.com
Below is a table summarizing typical FT-IR absorption bands observed in this compound and related bismuth-based compounds.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 490 - 560 | Bi-O stretching vibrations in [BiO₆] units | researchgate.netscirp.org |
| ~720 | Vibrations of [BiO₃] units | scirp.org |
| 390 - 850 | General Bi-O bond vibrations | chalcogen.ro |
This table is interactive. Click on the headers to sort.
Raman spectroscopy is a powerful, non-destructive technique complementary to FT-IR for studying the vibrational modes of a material. It is particularly sensitive to the symmetric vibrations of non-polar bonds and provides information about the crystallinity and phase purity of this compound. bohrium.com
Investigations on bismuth-based glasses and compounds have identified several key Raman scattering peaks. scirp.org The spectra often feature a strong peak around 130 cm⁻¹, which is characteristic of the symmetric stretching mode of Bi-O bonds. Other significant peaks are observed at approximately 390 cm⁻¹ and 575 cm⁻¹, which are also related to vibrations within the bismuth-oxygen polyhedra, such as [BiO₃] and [BiO₆] units. scirp.org The addition of fluorine into the lattice can cause shifts in these peak positions and the appearance of new modes associated with Bi-F bonds, confirming the formation of an oxyfluoride structure rather than a simple mixture of oxides and fluorides. aip.org
| Raman Shift (cm⁻¹) | Assignment | Reference |
| ~130 | Symmetric stretching mode of Bi-O bonds | scirp.org |
| ~390 | Vibrations of [BiO₃] units | scirp.org |
| ~575 | Vibrations of [BiO₆] units | scirp.org |
| ~1184 | Prominent band in some Bi-modified glasses | researchgate.net |
This table is interactive. Click on the headers to sort.
X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of the constituent elements in this compound. nih.gov By analyzing the binding energies of core-level electrons, XPS validates the successful incorporation of fluorine into the bismuth oxide lattice and confirms the valence state of bismuth, which is critical for the material's properties. aip.org
High-resolution XPS spectra of the Bi 4f region typically show a distinct doublet corresponding to the Bi 4f₇/₂ and Bi 4f₅/₂ spin-orbit components. For bismuth in the +3 oxidation state (Bi³⁺), these peaks are generally located around 159-160 eV and 164-165.5 eV, respectively. researchgate.netresearchgate.net The O 1s spectrum often shows a primary peak around 529.5-530 eV, which is assigned to the lattice oxygen in the Bi-O bonds of the [Bi₂O₂]²⁺ layers. researchgate.net The F 1s core-level spectrum provides direct evidence of fluorine incorporation, with a characteristic peak appearing at approximately 684-685 eV. The presence of electronic structures resulting from F 2p states can also be observed in the valence band spectra. aip.orgresearchgate.net
| Element/Orbital | Binding Energy (eV) | Inferred State/Bond | Reference |
| Bi 4f₇/₂ | 159.0 - 160.2 | Bi³⁺ | researchgate.netresearchgate.net |
| Bi 4f₅/₂ | 163.0 - 165.5 | Bi³⁺ | researchgate.netresearchgate.net |
| O 1s | ~529.5 - 530.8 | Lattice Oxygen (Bi-O) | researchgate.netresearchgate.net |
| F 1s | ~684 - 685 | Lattice Fluorine (Bi-F) | researchgate.netaip.org |
| Bi 4f₇/₂ (metallic) | 157.0 | Bi⁰ (Reference) | lanl.gov |
This table is interactive. Click on the headers to sort.
UV–Vis Diffuse–Reflectance Spectroscopy (DRS) is employed to investigate the optical properties of this compound, particularly its light absorption characteristics and electronic band structure. nih.govchemistryconferences.org The data obtained from DRS is crucial for determining the material's band gap energy (Eg), which dictates its potential for photocatalytic and optoelectronic applications. researchgate.net
The band gap energy is typically calculated from the reflectance data using the Kubelka-Munk function, which relates the reflectance to the absorption coefficient. researchgate.net A Tauc plot, which graphs a function of the absorption coefficient and photon energy ([αhν]ⁿ) against the photon energy (hν), is then used to extrapolate the band gap value. researchgate.net For a direct transition semiconductor, n=2, while for an indirect transition, n=1/2. This compound generally exhibits a wide band gap, with reported values often falling in the range of 2.8 to 3.5 eV. aip.orgresearchgate.net This wide band gap indicates that pure BiOF primarily absorbs in the UV region of the electromagnetic spectrum. researchgate.net
Microscopic and Imaging Techniques
Microscopy techniques are essential for visualizing the morphology, crystal structure, and elemental distribution of this compound at the micro- and nanoscale.
Scanning Electron Microscopy (SEM) is widely used to study the surface morphology, particle size, and aggregation of synthesized this compound powders. nih.gov SEM images can reveal diverse morphologies depending on the synthesis conditions, including irregular block-like structures, nanosheets, and hierarchical flower-like microspheres. chalcogen.romdpi.com This morphological information is important as it directly impacts the material's surface area and, consequently, its performance in applications like catalysis.
Coupled with SEM, Energy Dispersive Spectroscopy (EDS or EDX) provides semi-quantitative elemental analysis of the sample. researchgate.netchemistryconferences.org An EDS spectrum confirms the presence of bismuth (Bi), oxygen (O), and fluorine (F) in the material, verifying the successful synthesis of this compound. nih.gov The analysis can also provide the atomic and weight percentages of the constituent elements, offering a measure of the sample's stoichiometry. chalcogen.romdpi.com
| Element | Typical Detection | Purpose | Reference |
| Bismuth (Bi) | Confirmed | Verifies the presence of the primary cation | mdpi.comresearchgate.netglobalsino.com |
| Oxygen (O) | Confirmed | Verifies the oxide component of the compound | mdpi.comresearchgate.net |
| Fluorine (F) | Confirmed | Verifies the fluoride (B91410) component of the compound | researchgate.netaip.org |
This table is interactive. Click on the headers to sort.
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)
Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are indispensable tools for visualizing the morphology and crystal structure of this compound at the nanoscale.
Detailed research findings from TEM analysis reveal that BiOF can be synthesized in various forms, most notably as nanosheets. rsc.orgresearchgate.net These nanosheets often exhibit a regular, uniform shape and can grow preferentially along specific crystallographic orientations, such as the rsc.org and chalcogen.ro directions. rsc.org HRTEM imaging provides further detail, allowing for the direct visualization of the crystalline lattice. For instance, HRTEM images of BiOF nanosheets clearly show lattice fringes with a d-spacing of approximately 0.279 nm, which corresponds to the (110) plane of the tetragonal BiOF structure. researchgate.net This direct evidence confirms the single-crystalline nature of the synthesized nanosheets. researchgate.net The ability to observe these features is critical for correlating the material's synthesis parameters with its final structure and properties.
Table 1: TEM/HRTEM Observations of Bismuth-Based Oxyhalides
| Material | Observed Morphology | Key Findings from HRTEM | Reference |
|---|---|---|---|
| This compound (BiOF) | Uniform Nanosheets | Lattice spacing of 0.279 nm corresponding to the (110) plane. Preferential growth along rsc.org and chalcogen.ro orientations. | rsc.orgresearchgate.net |
| Bismuth Oxyiodide (BiOI) | Nanosheets composed of nanoparticles | Nanoparticle size less than 20 nm; nanosheet thickness less than 30 nm. | researchgate.net |
| Bismuth Oxysulfide (Bi₂O₂S) | Ultrathin Nanosheets | Single-crystalline nature with d-spacing of 0.279 nm for the (110) plane. Lateral dimensions of 150–300 nm. | researchgate.net |
Thermal Analysis Techniques
Thermal analysis methods are employed to study the changes in the physical and chemical properties of materials as a function of temperature. For this compound, these techniques are vital for determining its thermal stability and understanding its formation from precursors.
Thermogravimetry (TG) measures the mass change of a sample over time as the temperature changes, while Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. acs.org When coupled (TG-DSC), these techniques provide comprehensive information about thermal events such as dehydration, decomposition, and phase transitions. acs.orgresearchgate.net
In the context of bismuth-based materials, TG-DSC is often used to monitor the transformation of precursors into the final product. For example, the thermal treatment of a bismuth-organic framework (Bi-BTC-I) to form bismuth oxyiodide (BiOI) shows a weight loss of 11.3% up to 350 °C, attributed to the oxidation of organic ligands. google.com A subsequent sharp weight loss and an endothermic peak near 425 °C indicate lattice iodine loss and a phase transition. google.com For this compound compounds like Bi₇F₁₁O₅, TG-DSC analysis has demonstrated high thermal stability, with no significant thermal events or weight loss recorded up to 400 °C. ntu.edu.sg Similarly, studies on other bismuth compounds, such as bismuth germanium oxide, show distinct weight loss steps attributed to the removal of entrapped water and other components, followed by high stability at elevated temperatures. nih.gov The DSC curve for a hydrogel, for instance, might show a glass transition temperature around 383.15 K and degradation between 463.15–843.15 K. acs.org These analyses are crucial for defining the operational temperature limits of BiOF-based devices and for optimizing calcination temperatures during synthesis. google.com
Table 2: Thermal Events Observed in Bismuth Compounds via TG-DSC
| Compound/Precursor | Temperature Range | Observed Event | Weight Loss (%) | Reference |
|---|---|---|---|---|
| Bi-BTC-I (BiOI precursor) | RT - 350 °C | Oxidation of organic ligands | 11.3% | google.com |
| Bi-BTC-I (BiOI precursor) | ~425 °C | Phase transition (Endothermic peak) | Sharp loss | google.com |
| Bi₇F₁₁O₅ | Up to 400 °C | Thermally stable | Not significant | ntu.edu.sg |
| Bismuth Germanium Oxide (BGO) | < 1000 °C | Two-step loss (water, GeO₂) | ~0.75% | nih.gov |
Surface Area and Porosity Analysis (e.g., BET)
The Brunauer-Emmett-Teller (BET) method is a critical technique for measuring the specific surface area of materials by analyzing the physisorption of gas molecules (typically nitrogen) onto the material's surface. mdpi.com The surface area and porosity are key parameters for applications like photocatalysis, where a larger surface area often leads to enhanced performance by providing more active sites for reactions.
For bismuth oxyhalides, the synthesis method and resulting morphology heavily influence the BET surface area. Bismuth oxyiodide (BiOI) microspheres synthesized via a solvothermal method at 126 °C for 18 hours can achieve a specific surface area as high as 61.28 m²/g. mdpi.com In contrast, BiOI nanoparticles prepared via a sonochemical process at room temperature showed a surface area of 34.03 m²/g. Analysis of the nitrogen adsorption-desorption isotherms often reveals a Type IV isotherm, which is characteristic of mesoporous materials (pore sizes between 2 and 50 nm). mdpi.com This mesoporosity is beneficial as it facilitates the diffusion of reactants and products during catalytic processes. For example, a BiOF/MoO₃ composite was reported to have a surface area of 48 m²/g, contributing to its high efficiency in degrading pollutants. The data clearly indicates that controlling the synthesis conditions is essential for tailoring the surface properties of this compound to maximize its effectiveness in surface-sensitive applications.
Table 3: BET Surface Area of Various Bismuth Oxyhalides
| Material | Synthesis Method | BET Surface Area (m²/g) | Isotherm Type | Reference |
|---|---|---|---|---|
| BiOI Microspheres | Solvothermal (126 °C, 18h) | 61.28 | Type IV | mdpi.com |
| BiOI Nanoparticles | Sonochemical (Room Temp) | 34.03 | Not Specified | |
| BiOF/MoO₃ Composite | Hydrothermal | 48 | Not Specified | |
| Amorphous BiOI | Solvothermal (shorter time) | 9.61 | Not Specified | mdpi.com |
Mechanistic Investigations of Functional Properties in Bismuth Oxyfluorides
Photocatalytic Mechanisms and Performance Enhancement
Bismuth oxyfluoride (BiOF) has emerged as a promising photocatalyst due to its unique layered crystal structure, which consists of [Bi₂O₂]²⁺ layers and double fluorine anion sheets. This structure facilitates the generation and separation of charge carriers, a critical process in photocatalysis. nih.govrsc.org The photocatalytic activity of BiOF is influenced by several factors, including the generation and separation of photogenerated charge carriers, the presence of oxygen defects, and the establishment of internal electric fields. nih.govscirp.org
Generation and Separation of Photogenerated Charge Carriers
The separation of these charge carriers can be observed through various characterization techniques. For instance, a decrease in photoluminescence (PL) intensity is indicative of suppressed recombination of electron-hole pairs. nih.gov Similarly, transient photocurrent response and electrochemical impedance spectroscopy (EIS) can provide insights into the efficiency of charge separation and transfer. nih.govnih.gov Higher photocurrent densities and smaller arcs in EIS Nyquist plots suggest more efficient separation and transfer of charge carriers. nih.govnih.gov
Role of Oxygen Defects and Internal Electric Fields in Photocatalysis
Oxygen defects, also known as oxygen vacancies, play a crucial role in modulating the electronic and photocatalytic properties of this compound. researchgate.net These vacancies can be introduced through various synthesis methods or post-treatment processes. researchgate.netrsc.org The presence of oxygen vacancies can create defect energy levels within the band gap of BiOF, which can enhance the absorption of visible light. rsc.org Furthermore, these defects can act as trapping sites for photogenerated electrons, which promotes the separation of charge carriers and prolongs their lifetime. researchgate.netnih.gov
The internal electric field (IEF) is another critical factor that significantly influences the photocatalytic activity of BiOF. nih.govrsc.org This IEF arises from the unique layered structure and the resulting charge distribution. scirp.orgrsc.org The IEF provides a driving force for the separation of photogenerated electrons and holes, directing them towards different regions of the catalyst. nih.govmagtech.com.cn This efficient charge separation minimizes recombination and makes more charge carriers available to participate in redox reactions on the catalyst surface. nih.govscirp.org The strength of the IEF can be modulated by various strategies, such as doping or creating heterojunctions, to further enhance photocatalytic performance. nih.gov
Strategies for Enhancing Photocatalytic Efficiency
Several strategies have been developed to enhance the photocatalytic efficiency of this compound, primarily focusing on improving charge separation and light absorption. These strategies include constructing heterojunctions, engineering defects, and controlling the morphology and exposed facets of the catalyst. nih.govbohrium.com
Creating heterojunctions by combining this compound with other semiconductor materials is a highly effective strategy to improve photocatalytic activity. nih.govbohrium.com These heterojunctions can promote charge separation at the interface of the two materials due to the alignment of their band structures. nih.govacs.org For example, a BiOF/TiO₂ heterostructure has demonstrated enhanced visible-light photocatalytic activity due to improved charge separation at the interface. bohrium.com Similarly, forming heterojunctions with other bismuth-based compounds or carbon-based materials like graphene quantum dots can also lead to synergistic effects that boost photocatalytic performance. mdpi.comresearchgate.net
Table 1: Examples of this compound-Based Heterojunctions and their Enhanced Photocatalytic Performance
| Heterojunction System | Target Pollutant | Enhancement Factor | Reference |
| BiOF/TiO₂ | Rhodamine B | 7 times more efficient than pure BiOF | bohrium.com |
| BiOCl/BiOI/g-C₃N₄ | Methylene Blue | - | mdpi.com |
| BiOF/MoO₃ | - | - | |
| GQDs/BiOCl-Vₒ | Rhodamine B | - | mdpi.com |
This table is interactive. Click on the headers to sort the data.
The intentional introduction and control of defects, particularly oxygen vacancies, is a powerful tool for enhancing the photocatalytic properties of this compound. researchgate.netnih.gov Defect engineering can modify the band structure, improve light absorption, and create more active sites for catalysis. rsc.orgosti.gov Techniques such as thermal treatment in specific atmospheres or chemical reduction can be employed to create oxygen vacancies. rsc.orgbeilstein-journals.org These vacancies can enhance the separation of charge carriers and facilitate the adsorption and activation of reactant molecules, leading to improved photocatalytic efficiency. nih.govresearchgate.net
The morphology and the specific crystal facets exposed on the surface of this compound nanocrystals can have a significant impact on their photocatalytic activity. rsc.orgmdpi.com Different facets can exhibit different surface energies and atomic arrangements, leading to variations in their reactivity. rsc.orgsci-hub.se For instance, high-energy facets, such as the {001} facets in BiOCl, have been shown to be more active for photocatalysis. rsc.orgtheiet.org By controlling the synthesis conditions, it is possible to tailor the morphology of BiOF to preferentially expose these highly reactive facets, thereby maximizing its photocatalytic performance. rsc.orgresearchgate.net The ultrathin nature of some morphologies can also shorten the diffusion path for charge carriers, further reducing recombination. mdpi.com
Surface Plasmon Resonance (SPR) Effect Utilization
The enhancement of photocatalytic activity in this compound-based materials can be achieved through the strategic utilization of the Surface Plasmon Resonance (SPR) effect. This phenomenon is typically observed in plasmonic nanostructures, particularly those involving noble metals like gold or silver, but can also be induced by metallic bismuth. When metallic bismuth is integrated with this compound, it can function as a direct plasmonic photocatalyst. beilstein-journals.org The SPR effect involves the collective oscillation of free electrons on the surface of the metallic nanoparticles, excited by incident light of a specific wavelength.
This excitation leads to several synergistic effects that boost photocatalysis:
Enhanced Light Absorption: The SPR effect significantly improves the absorption of visible light, which is crucial given that pure this compound has a wide band gap and is primarily active under UV irradiation. researchgate.net
Promotion of Charge Carrier Separation: The strong localized electromagnetic fields generated by SPR can promote the generation of electron-hole pairs in the adjacent this compound semiconductor. acs.org More importantly, the metallic bismuth nanoparticles can act as electron sinks, effectively trapping the photogenerated electrons from the semiconductor's conduction band. This process inhibits the rapid recombination of electrons and holes, a major limiting factor in photocatalysis. researchgate.netrsc.org
Energy Coupling: The energy harvested by the plasmonic metal can be coupled to the catalytic reaction through hot carriers and photothermal heating, potentially regulating reaction pathways. acs.org
Polarization Effect in Photocatalysis
This compound (BiOF) belongs to the bismuth oxyhalide (BiOX) family, which is characterized by a unique layered crystal structure. This structure consists of alternating [Bi₂O₂]²⁺ fluorite-like layers and double halogen (F⁻) ion layers. This specific arrangement creates a strong internal static electric field along the axis perpendicular to the layers (the c-direction). researchgate.net
This intrinsic polarization has a profound impact on the material's photocatalytic properties:
Enhanced Charge Separation: The internal electric field provides a powerful driving force for the separation of photogenerated electron-hole pairs. researchgate.netnih.gov Electrons are driven towards the [Bi₂O₂]²⁺ layers and holes towards the halogen layers, effectively minimizing their chances of recombination. researchgate.net This efficient charge separation is a key factor in the high photocatalytic activity of bismuth oxyhalides.
Band Gap Widening: The high electronegativity of fluorine in BiOF increases charge polarization, which contributes to a wider band gap compared to other bismuth oxyhalides like BiOBr or BiOI. While this limits absorption in the visible spectrum, it enhances stability under UV irradiation.
Tunable Electronic Structure: The polarization can be further influenced by structural modifications. For example, in bimetallic oxyhalides, the co-occupation of another metal can induce a more significant polarization effect, further promoting photoexcited charge separation and enhancing photocatalytic efficiency. nih.gov
Hierarchical Porous Structure Design
Designing this compound with a hierarchical and porous structure is a highly effective strategy for improving its functional properties, particularly for photocatalysis. Such architectures offer several distinct advantages that address common limitations of bulk or simple nanostructured materials.
Key benefits of hierarchical porous structures include:
High Surface Area: Porous structures inherently possess a large specific surface area. This provides an abundance of active sites for the adsorption of reactant molecules (e.g., pollutants) and for photocatalytic reactions to occur. researchgate.net
Enhanced Light Harvesting: The complex, multi-level structure can trap and scatter incident light more effectively. This increases the path length of photons within the material, leading to more efficient light absorption and a higher rate of electron-hole pair generation.
Improved Mass Transport: The interconnected pores create channels that facilitate the diffusion of reactants to the active sites and the subsequent diffusion of products away from the surface. This prevents the clogging of active sites and ensures a continuous reaction process.
Shortened Carrier Diffusion Paths: In a well-designed hierarchical structure, the constituent parts (e.g., nanosheets or nanoplates) can be made very thin. This shortens the distance that photogenerated electrons and holes need to travel to reach the surface, reducing the probability of their recombination within the material's interior. researchgate.net
Researchers have successfully synthesized hierarchical porous structures for bismuth-based oxyfluorides. For example, Bi₂TiO₄F₂ has been prepared as hierarchically porous hollow spheres composed of interlaced nanoplates. researchgate.net Similarly, hierarchical porous BiF₃/Bi₂NbO₅F core-shell structures have also been developed. researchgate.net These complex architectures have demonstrated superior photocatalytic activity for the degradation of organic pollutants compared to their non-hierarchical counterparts. researchgate.net
Reaction Pathways and Transformation Mechanisms of Pollutants
The photocatalytic degradation of organic pollutants by this compound follows a mechanism based on the generation of highly reactive oxygen species (ROS). The process is initiated by the absorption of light with energy equal to or greater than the band gap of the BiOF semiconductor.
The fundamental steps in the transformation of pollutants are:
Excitation: When BiOF is irradiated with suitable light (typically UV for pure BiOF), an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) in the VB. BiOF + hν → e⁻ (CB) + h⁺ (VB)
Generation of Reactive Oxygen Species (ROS): The photogenerated electrons and holes migrate to the surface of the photocatalyst and initiate redox reactions with adsorbed water and oxygen molecules. acs.org
The holes in the valence band are powerful oxidizing agents. They can directly oxidize organic pollutants or react with water (H₂O) or hydroxide (B78521) ions (OH⁻) to form highly reactive hydroxyl radicals (•OH). acs.org h⁺ + H₂O → •OH + H⁺
The electrons in the conduction band react with adsorbed oxygen molecules (O₂) to produce superoxide (B77818) radicals (•O₂⁻). acs.org e⁻ + O₂ → •O₂⁻
Pollutant Degradation: The generated ROS (primarily •OH and •O₂⁻) are extremely reactive and non-selective. They attack the organic pollutant molecules adsorbed on the photocatalyst's surface, breaking them down through a series of oxidation reactions. bohrium.com This process leads to the formation of smaller, less harmful intermediates and can ultimately result in the complete mineralization of the pollutant into carbon dioxide (CO₂), water (H₂O), and inorganic acids. bohrium.comdntb.gov.ua
The efficiency of this process is heavily dependent on the successful separation of the initial electron-hole pairs, which is enhanced by the material's intrinsic polarization and other modifications like heterojunction construction or defect engineering. researchgate.netacs.org Studies have confirmed the degradation of various pollutants, including dyes like rhodamine B and antibiotics, via these reaction pathways. beilstein-journals.orgdntb.gov.ua
Luminescence and Optical Phenomena in Bismuth Oxyfluorides
Bismuth oxyfluorides have emerged as promising host materials for luminescent applications. researchgate.net Their crystal structure can accommodate dopant ions, particularly trivalent lanthanide ions (Ln³⁺), which act as luminescence centers. researchgate.netfrontiersin.org The optical properties of these materials can be precisely controlled through various synthesis and modification strategies.
Pure this compound itself can exhibit luminescence, but its efficiency and spectral range are often enhanced by doping. Bi-doped oxyfluoride silicate (B1173343) glasses, for example, show broadband near-infrared luminescence from 900 to 1600 nm, as well as visible luminescence with multiple emission bands (blue, green, orange, and red) under UV excitation. nih.gov The luminescent properties are sensitive to the local crystal field around the active Bi centers, the phonon energy of the host matrix, and its optical basicity. nih.gov
The incorporation of lanthanide ions is a key strategy for developing BiOF-based phosphors with specific and highly efficient emissions. researchgate.netrsc.org The choice of dopant ion determines the emission color, while the host material influences the efficiency and stability of the luminescence.
Doping Strategies for Enhanced Luminescence (e.g., Lanthanide Ions)
Doping this compound with lanthanide ions (Ln³⁺) is the most prevalent strategy to induce and enhance its luminescent properties for applications such as phosphors and optical thermometers. researchgate.netfrontiersin.org The BiOF crystal lattice serves as an effective host for various Ln³⁺ ions, including Europium (Eu³⁺), Terbium (Tb³⁺), Erbium (Er³⁺), and Holmium (Ho³⁺), without significant disruption to the crystalline phase at moderate doping levels. researchgate.netfrontiersin.org
Key aspects of this strategy include:
Introduction of Luminescence Centers: Each lanthanide ion possesses a unique set of energy levels, leading to characteristic, sharp emission peaks. For example, Eu³⁺ doping results in a strong red emission, making it a common choice for red phosphors. researchgate.netscispace.com
Influence on Crystallinity and Morphology: The introduction of dopants can affect the particle size and shape. For instance, doping BiOF octahedra with Eu³⁺ can lead to a slight decrease in particle size. scispace.com At higher concentrations, dopants can sometimes distort the morphology from octahedral to more spherical shapes. researchgate.netresearchgate.net
Enhanced Luminescence Intensity: The luminescence intensity of doped BiOF is often superior to that of similarly doped bismuth fluoride (B91410) (BiF₃). This is attributed to the higher crystallinity of the oxyfluoride samples and the presence of oxygen, which opens up new energy transfer pathways. rsc.orgscispace.com
Co-doping for Upconversion and Energy Transfer: Co-doping with a sensitizer (B1316253) ion (like Yb³⁺) and an activator ion (like Er³⁺ or Ho³⁺) is used to achieve upconversion luminescence, where lower-energy infrared light is converted to higher-energy visible light. researchgate.net
The table below summarizes findings from research on doping BiOF and related materials with lanthanide ions.
| Host Material | Dopant(s) | Key Finding | Reference |
|---|---|---|---|
| α-BiOyF3−2y | Eu³⁺ | Luminescence intensity is higher than in doped α-BiF₃ due to higher crystallinity and Eu-O energy transfer. | rsc.orgscispace.com |
| BiF₃ | Ln³⁺ (Eu, Tb, Tm, Ho, Er, Yb) | BiF₃ is a suitable host for various Ln³⁺ ions; doping affects morphology. | researchgate.netfrontiersin.org |
| Oxyfluoride Germanate Glass | Ho³⁺, Bi | Bi near-infrared active centers act as sensitizers, enhancing the upconversion luminescence of Ho³⁺. | |
| BiOCl | Eu³⁺, Li⁺ | Interlayer doping with Li⁺ enhances the internal electric field, boosting Eu³⁺ emission intensity by over 5 times. | rsc.org |
| NaBiF₄ | Yb³⁺, Er³⁺, Gd³⁺ | Gd³⁺ doping allows for tuning of nanoparticle size while maintaining desirable luminescent properties for temperature sensing. | rsc.org |
Energy Transfer Mechanisms (e.g., Eu-O Charge-Transfer Band)
The efficiency of luminescence in lanthanide-doped bismuth oxyfluorides is heavily reliant on effective energy transfer mechanisms. Instead of relying solely on the direct and often inefficient excitation of the lanthanide ions themselves, energy can be absorbed by the host lattice or specific bonds and then transferred to the dopant ion.
A primary mechanism in europium-doped systems is excitation via the Eu-O charge-transfer band (CTB) . rsc.orgscispace.com
Mechanism: This involves the transition of a 2p electron from an adjacent oxygen ion (O²⁻) to the empty 4f orbitals of the Eu³⁺ ion. scispace.com This process creates a broad and strong absorption band in the UV region. rasayanjournal.co.in
Enhancement: Following this absorption, the energy is non-radiatively transferred from the CTB to the excited states of the Eu³⁺ ion, which then relaxes by emitting its characteristic red light. The presence of oxygen in the BiOF lattice makes this an efficient pathway, resulting in a much higher luminescence intensity compared to direct excitation of the Eu³⁺ 4f-4f transitions. rsc.orgscispace.com
Other important energy transfer (ET) mechanisms include:
Host Sensitization: The [Bi₂O₂]²⁺ layers of the host material can absorb excitation energy and subsequently transfer it to the doped lanthanide activators.
Ion-to-Ion Transfer: In co-doped systems, a sensitizer ion absorbs the excitation energy and transfers it to an activator ion. A classic example is the transfer from Yb³⁺ to Er³⁺ or Ho³⁺ in upconversion materials. The Yb³⁺ ion absorbs 980 nm light efficiently, and then transfers this energy to the neighboring Er³⁺ or Ho³⁺ ion, promoting it to an excited state from which it emits visible light. frontiersin.orgresearchgate.net Evidence for Tb³⁺-to-Eu³⁺ energy transfer has also been observed in co-doped samples. frontiersin.org
These energy transfer processes are crucial for overcoming the low absorption cross-sections of many lanthanide ions, thereby enabling the development of highly efficient luminescent materials. mdpi.comunits.it
Near-Infrared Photoluminescence from Bismuth Species (e.g., Bi+)
Bismuth-doped materials are of considerable interest for their capacity to exhibit ultra-broadband near-infrared (NIR) photoluminescence, a property crucial for applications in fiber amplifiers and lasers. nih.govrsc.org In bismuth-doped oxyfluoride silicate glasses, broadband NIR luminescence has been observed, spanning the wavelength range of 900 to 1600 nm. nih.gov The introduction of fluoride into the silicate glass matrix has been shown to enhance the intensity and lifetime of this NIR luminescence. nih.gov
The origin of this NIR photoluminescence is a subject of ongoing investigation. One prominent theory suggests that the luminescence originates from defects within the glass network, such as a positively charged oxygen vacancy, which then interacts with a Bi+ ion through energy transfer. arxiv.org First-principles calculations have been employed to study the site occupancy and valence state of bismuth dopants, with a focus on the Bi+ state. rsc.org These studies indicate that vacant defects play a crucial role in charge compensation for the bismuth dopants and that a lower chemical potential of chlorine can help stabilize Bi+ at monovalent M sites in certain chloride hosts. rsc.org
Further research has explored methods to enhance this NIR luminescence. Co-doping with silver (Ag) in bismuth-doped oxyfluoride glasses has been shown to significantly increase the NIR luminescence intensity. aip.orgaip.org The enhancement is attributed to a dual function of the Ag species, involving energy transfer from various Ag species (Ag+, molecular-like, and nonplasmonic Ag species) and bismuth species (Bi3+ and Bi2+) to the NIR active bismuth centers, as well as redox reactions involving bismuth species. aip.org These findings highlight a promising avenue for controlling and improving the luminescence properties of Bi-doped materials. nih.gov
Second-Harmonic Generation (SHG) and Nonlinear Optical (NLO) Properties
Bismuth oxyfluorides are emerging as a significant class of nonlinear optical (NLO) materials, primarily due to their propensity to form non-centrosymmetric (NCS) crystal structures, a prerequisite for exhibiting second-harmonic generation (SHG). rsc.orgresearchgate.net The NLO properties of these materials are highly dependent on their unique structural features. researchgate.netrsc.org
Structure-Property Relationships in Non-Centrosymmetric Systems
The NLO response in bismuth-containing materials is strongly influenced by the stereochemically active 6s2 lone pair of electrons on the Bi3+ cation. acs.orgrsc.org This lone pair can lead to distortions in the crystal structure, breaking the inversion symmetry and giving rise to a significant SHG response. acs.orgrsc.org In layered this compound nitrates, such as Bi6O6F5(NO3), the large SHG efficiency is attributed to the synergistic effect of the alignment of nitrate (B79036) (NO3–) groups and the strong interaction between the highly polarizable lone pair electrons on Bi3+ and the π-delocalized electrons in the NO3– groups. acs.orgnih.gov
The synthesis of single-crystalline oxyfluoride nanosheets by exfoliating layered bismuth oxyfluorides has demonstrated that non-inversion symmetry can be maintained even in two-dimensional structures, resulting in nanosheets with NLO properties. oup.commosada-lab-nagoya.com This represents a significant step in developing novel NLO materials. oup.com Systematic studies on NCS solid solutions, such as Bi4–xLaxTi3O12, have further elucidated the structure-NLO property relationship, showing how cation substitution can be used to tune the SHG efficiency. acs.orgnih.gov
Influence of Anionic Substructures on NLO Response
The anionic substructure plays a critical role in determining the NLO properties of bismuth oxyfluorides. rsc.orgtku.edu.twnih.gov The incorporation of different anions, such as fluoride and hydroxyl groups, can significantly alter the NLO susceptibility. tku.edu.tw For instance, in bismuth borates, the presence of fluoride anions in BiB2O4F leads to a much larger SHG response compared to the hydroxyl groups in BiB2O4(OH). tku.edu.tw This is because the higher electron affinity and smaller size of the fluoride anion induce greater polarizability in the BO3F tetrahedron compared to the BO4 tetrahedron. tku.edu.tw
The interaction between the bismuth-oxygen (B8504807) polyhedra and other ions, like fluorine, can influence the stereochemical activity of the lone pair electrons, thereby affecting the SHG response. rsc.org In the case of Bi6O6F5(NO3), which crystallizes in a polar non-centrosymmetric trigonal space group, the material is Type-I phase-matchable and exhibits a large SHG response approximately three times that of potassium dihydrogen phosphate (B84403) (KDP). acs.orgnih.gov Another layered this compound nitrate, synthesized via a hydrothermal reaction, was found to be phase-matchable and showed a strong SHG efficiency about 90 times that of α-SiO2. hilarispublisher.com The π-conjugated system of the nitrate anion is suggested to directly influence the NLO properties of this material. hilarispublisher.com
Dielectric and Ferroelectric Behavior of this compound Systems
The dielectric and ferroelectric properties of this compound systems are of significant interest for applications in capacitors and memory devices. researchgate.netaip.orgresearchgate.net
Fundamental Studies of Dielectric Response
The dielectric properties of bismuth-based pyrochlores have been extensively studied. acs.orgfzu.cz The random displacement of cations induced by the 6s2 lone pair electrons on Bi3+ is considered a key factor contributing to the high dielectric constants observed in these materials. acs.org The combination of this stereochemical effect with the local polarization induced by mixing different anions is expected to enhance the dielectric properties. acs.org
In some this compound systems, substituting other ions can systematically alter the dielectric constant. For example, in one study, increasing the substitution of Sb5+ ions led to a linear decrease in the dielectric constant. researchgate.net The thickness of perovskite layers in 2D homologous materials can also be engineered at the atomic level to enhance the high-κ dielectric response. researchgate.net The end member of one such series (m = 6) achieved a high dielectric constant of approximately 470, which is among the highest for ultrathin dielectrics. researchgate.net Furthermore, studies on bismuth fluoride nanoparticles have shown that functionalization, for instance within a carbon nitride network, can lead to an enhancement of the dielectric constant. researchgate.net The effect of mixed oxide/fluoride bonding on the dielectric properties of oxyfluoride glasses has also been a subject of investigation. scispace.com
Table 1: Dielectric Properties of Select this compound Systems
| Material System | Key Structural Feature/Modification | Dielectric Constant (ε) | Reference |
| Sb5+ substituted this compound | 0 ≤ x ≤ 1.4 Sb5+ substitution | Decreases from 100 to 35 | researchgate.net |
| 2D Perovskite this compound | m = 6 (layer thickness) | ~470 | researchgate.net |
| Bismuth Fluoride Nanoparticles (BFCN) | Functionalized with Carbon Nitride | Enhanced compared to pure BF | researchgate.net |
| Pb2Ti2O5.4F1.2 | Pyrochlore (B1171951) structure | ~800 | acs.org |
Ferroelectricity in this compound Thin Films
Ferroelectricity, the ability of a material to have a spontaneous electric polarization that can be reversed by an external electric field, has been demonstrated in this compound thin films. aip.orgresearchgate.net Single-crystalline Ba-doped bismuth iron oxyfluoride thin films (Bi1−xBaxFeO3−xFx) with x = 0.2 and 0.3 have been shown to exhibit ferroelectricity at room temperature. aip.orgresearchgate.net The substitution of barium at the bismuth site was found to be crucial for the incorporation of fluorine into the material. aip.orgresearchgate.net
These films displayed clear polarization versus electric field (P–E) hysteresis loops, confirming their ferroelectric nature. aip.org For instance, Bi0.7Ba0.3FeO2.7F0.3 thin films showed switchable polarization. aip.org The development of ferroelectric bismuth layer-structured compounds is an active area of research, with potential applications in nonvolatile memory. science.gov While some studies have investigated the possibility of a ferroelectric-to-paraelectric transition in related materials like bismuth oxychloride, the confirmation of such transitions in this compound systems requires further temperature-dependent studies. researchgate.net The fabrication of these thin films often involves techniques like pulsed laser deposition combined with topochemical fluorination. aip.orgresearchgate.net
Table 2: Ferroelectric Properties of Ba-doped Bismuth Iron Oxyfluoride Thin Films
| Film Composition | Ferroelectric at 300 K | Key Observation | Reference |
| Bi0.8Ba0.2FeO2.8F0.2 | Yes | Exhibited P-E hysteresis loop | aip.orgresearchgate.net |
| Bi0.7Ba0.3FeO2.7F0.3 | Yes | Exhibited P-E hysteresis loop | aip.orgresearchgate.net |
| Bi0.9Ba0.1FeO2.9F0.1 | Not confirmed | No polarization reversal observed | aip.org |
Electronic Structure Contributions to Ferroelectric and Magnetic Orders
The interplay between the electronic structure and the manifestation of ferroelectric and magnetic orders in bismuth oxyfluorides is a critical area of research, particularly in the quest for room-temperature multiferroic materials. In doped bismuth iron oxyfluoride systems, such as Ba-doped BiFeO₃ (BFO), the introduction of fluorine and a codopant like barium significantly alters the electronic band structure, which in turn influences the ferroelectric and magnetic properties.
Recent studies on single-crystalline Ba-doped bismuth iron oxyfluoride thin films (Bi₁₋ₓBaₓFeO₃₋ₓFₓ) have demonstrated the coexistence of ferroelectricity and a net magnetic moment at room temperature. researchgate.netaip.org The substitution of Ba²⁺ at the Bi³⁺ site and F⁻ at the O²⁻ site plays a crucial role in stabilizing a tetragonal polar structure. aip.org X-ray electronic spectroscopy measurements have revealed the formation of electronic structures attributed to the F 2p states within both the valence and conduction bands of these oxyfluoride films. researchgate.netaip.org This modification of the band structure is fundamental to the observed functional properties.
The ferroelectricity in perovskite-type bismuth compounds like BiFeO₃ originates from the hybridization between the Bi 6s lone pair and O 2p orbitals, which causes a displacement of the Bi³⁺ ion from a centrosymmetric position. aip.org The magnetic order, specifically G-type antiferromagnetism, arises from the half-filled 3d orbitals of the Fe³⁺ ions. aip.org In oxyfluoride derivatives, the incorporation of fluorine, being the most electronegative element, can modulate these interactions. The F 2p states influence the covalent character of the bonds and the local electronic environment of the cations, thereby affecting the ferroelectric polarization and the superexchange interactions that govern the magnetic ordering. For instance, in Bi₂CoO₂F₄, an Aurivillius oxide-fluoride, computational studies suggest a polar structure and a ferrimagnetic ground state, highlighting the potential for multiferroicity driven by the specific electronic arrangement in the oxide-fluoride structure. acs.org
The electronic structure of these materials is complex, with the valence band being a hybrid of Bi 6s, Fe 3d, and O 2p states, and now F 2p states in the oxyfluorides. The conduction band is primarily composed of Fe 3d and Bi 6p states. The precise energy levels and hybridization of these orbitals dictate the band gap, the magnitude of the ferroelectric distortion, and the nature of the magnetic coupling. Research indicates that the large tetragonal polar distortions in some iron-based oxyfluorides are key to their multiferroic properties. researchgate.net
Effect of Doping on Dielectric and Ferroelectric Properties
Doping is a widely employed strategy to tune the dielectric and ferroelectric properties of bismuth oxyfluorides, primarily by modifying the crystal structure, reducing leakage currents, and enhancing polarization. The substitution of aliovalent or isovalent ions at either the bismuth or the transition metal site can lead to significant improvements in functional performance.
In bismuth iron oxyfluoride systems, doping with elements like Barium (Ba) has proven effective. The fabrication of Bi₁₋ₓBaₓFeO₃₋ₓFₓ thin films showed that the substitution of Ba at the Bi site is crucial for the successful incorporation of fluorine into the perovskite lattice. aip.org This co-doping strategy leads to materials with demonstrable ferroelectricity at room temperature. researchgate.netaip.org As the Ba content increases in Bi₁₋ₓBaₓFeO₃ thin films (before fluorination), the leakage current is significantly reduced, although this can sometimes be accompanied by a suppression of the ferroelectric polarization. aip.org The structural evolution from a rhombohedral-like to a tetragonal-like phase is also observed with increasing Ba content. aip.org
Similarly, doping BFO ceramics with rare-earth elements like Samarium (Sm) can enhance their properties. Studies on Sm-doped BFO have shown that it is possible to achieve low dielectric loss (<0.01 at frequencies from 1 kHz to 3 MHz) and saturated, leakage-free ferroelectric P-E loops. mdpi.com The remnant polarization (Pr) can be maximized at specific dopant concentrations and sintering temperatures; for example, a 5 mol% Sm-doped sample sintered at 835°C exhibited a remnant polarization of approximately 35 μC/cm². mdpi.com Doping can also induce weak ferromagnetism in the otherwise antiferromagnetic BFO. mdpi.com
The table below summarizes the effect of different dopants on the ferroelectric properties of bismuth-based oxide and oxyfluoride materials, as reported in various studies.
| Material System | Dopant | Effect on Ferroelectric Properties | Remnant Polarization (Pr) | Reference |
| Bi₁₋ₓBaₓFeO₃₋ₓFₓ | Barium (Ba) | Exhibits ferroelectricity and small magnetization at 300 K. | Not specified in text | researchgate.netaip.org |
| Bi₁₋ₓBaₓFeO₃ | Barium (Ba) | Reduced leakage current, suppressed ferroelectric polarization with increasing x. | Decreases with Ba content | aip.org |
| Bi₁₋ₓSmₓFeO₃ | Samarium (Sm) | Leakage-free P-E loops, maximized Pr at x=0.05. | ~35 μC/cm² (for x=0.05) | mdpi.com |
| Bi₁₋ₓCeₓFe₁₋ₓCoₓO₃ | Cerium (Ce), Cobalt (Co) | Enhanced retentivity and coercivity. | Not specified in text | researchgate.net |
These findings underscore the critical role of doping in optimizing bismuth oxyfluorides for applications in memory devices and sensors by improving their dielectric strength and ferroelectric response.
Ionic Conductivity and Transport Properties in Bismuth Oxyfluorides
Bismuth oxyfluorides are recognized for their potential as ionic conductors, a property stemming from the high mobility of anions (oxide and fluoride ions) within their crystal lattices. This has led to significant research into their transport mechanisms and the development of fast ionic conductors for applications such as solid oxide fuel cells (SOFCs) and sensors.
Anion Transport Mechanisms
The primary mechanism for anion transport in many bismuth-based oxides and oxyfluorides involves the movement of oxide ions (O²⁻) and fluoride ions (F⁻) through the crystal structure. In materials with a fluorite or fluorite-related structure, this transport is often facilitated by a high concentration of intrinsic vacancies in the anion sublattice. For example, δ-Bi₂O₃, the high-temperature cubic phase of bismuth oxide, is one of the fastest known oxide ion conductors due to having 25% vacant sites in its oxygen sublattice. researchgate.net
In bismuth oxyfluorides, the transport mechanism can be more complex due to the presence of two types of mobile anions. Research on new oxychloride materials has shed light on alternative transport mechanisms. A recently discovered bismuth-containing oxychloride exhibits high oxide ion conductivity through an interstitialcy diffusion mechanism. jst.go.jp In this process, oxide ions diffuse two-dimensionally by moving between regular lattice sites and interstitial sites. jst.go.jp This is distinct from the conventional vacancy-hopping mechanism that dominates in many other conductors. jst.go.jp This interstitialcy mechanism is believed to be responsible for the high ionic conductivity observed at relatively low temperatures (<200 °C). jst.go.jp
In the context of conversion reactions for battery applications, the transport of both lithium ions and fluoride ions is crucial. In BiF₃ nanocomposites, it has been proposed that Li⁺ ions diffuse through defect boundaries of the newly formed LiF and Bi nanoparticles during lithiation. dtic.mil The mobility of fluoride ions within various this compound phases that form during cycling is considered key to the material's electrochemical reversibility. osti.gov The layered Aurivillius structure of some bismuth oxyfluorides, consisting of perovskite-like layers sandwiched between [Bi₂O₂]²⁺ sheets, provides a structural framework that can support high anion conductivity. scispace.com The disorder of oxygen vacancies at high temperatures is a critical factor for the high oxide ion conductivity in these materials. scispace.com
Influence of Structural Defect Ordering on Ionic Conductivity
The arrangement of structural defects, such as anion vacancies and interstitial ions, has a profound impact on the ionic conductivity of bismuth oxyfluorides. An ordered arrangement of defects generally leads to lower conductivity compared to a disordered state.
A study on the cubic (fluorite) modification of BiO₀.₅F₂.₀ demonstrated this principle clearly. researchgate.net This material undergoes a reversible transition from a disordered fluorite phase to an ordered form upon cooling. This transition is marked by a distinct jump in the temperature-dependent conductivity curve around 583 K. researchgate.net The ordering of the structural defects was found to be detrimental to the ion transport characteristics. At 500 K, the ionic conductivity of the ordered phase was measured to be 1 x 10⁻⁴ S/cm. researchgate.net In contrast, extrapolating the conductivity of the high-temperature, disordered phase down to the same temperature yields a significantly higher value of 4 x 10⁻⁴ S/cm. researchgate.net This shows that the disordered state, with randomly distributed anions and vacancies, provides more favorable pathways for ion migration.
This relationship between local defect structure and physical properties is a known phenomenon in bismuth-based oxides as well. scielo.org.za The transition from an ordered to a disordered state, often occurring with increasing temperature, results in a significant reduction in the activation energy for conduction and a sharp increase in conductivity. scielo.org.za Therefore, strategies to stabilize the disordered, highly conductive phase at lower temperatures are a key focus of research into fast ionic conductors.
The table below presents a comparison of ionic conductivity in ordered versus disordered phases of BiO₀.₅F₂.₀.
| Phase of BiO₀.₅F₂.₀ | Temperature | Ionic Conductivity (σ) | Reference |
| Ordered | 500 K | 1 x 10⁻⁴ S/cm | researchgate.net |
| Disordered (extrapolated) | 500 K | 4 x 10⁻⁴ S/cm | researchgate.net |
Fast Ionic Conductor Research in this compound Systems
The search for new fast ionic conductors based on bismuth oxyfluorides is an active area of materials science, driven by the need for high-performance electrolytes for low-to-intermediate temperature electrochemical devices. Research focuses on discovering new compositions, understanding structure-property relationships, and optimizing conductivity.
One avenue of investigation involves creating solid solutions to stabilize highly conductive phases and enhance ionic transport. For instance, a study on the Bi₁₋ₓThₓO₀.₅₊₁.₅ₓF₂₋₂ₓ solid solution (0 ≤ x ≤ 0.33) explored optimization criteria for fast ionic conductivity in fluorite-type oxyfluorides. osti.gov This work highlighted the influence of local ordering on conductivity. osti.gov Similar research has been conducted on tysonite-type structures, such as Bi₁₋yThᵧOᵧF₃₋₃ᵧ, where the performance of Bi₀.₉₅Th₀.₀₅O₀.₁₀F₂.₈₅ was found to be comparable to the best known fluorine fast ionic conductors with that structure type. osti.gov
Another promising family of materials is the Aurivillius phases. A new anion-conductive oxyfluoride, Bi₂VO₅F₀.₇, with a layered Aurivillius structure, has been synthesized and shown to exhibit high ionic conductivity, reaching 10⁻³ S/cm at 573 K. scispace.com The activation energy for conduction was found to be approximately 0.62 eV. scispace.com The high conductivity in these layered structures is attributed to the presence of intrinsic oxygen vacancies in the perovskite layers. scispace.com
Recent breakthroughs include the discovery of a new bismuth oxychloride material that displays oxide ion conductivity exceeding that of conventional materials in the low-temperature range (<200 °C). jst.go.jp This high performance is attributed to a novel interstitialcy diffusion mechanism for oxide ions. jst.go.jp Such discoveries provide new design principles for developing next-generation oxide ion conductors that are stable and highly conductive at lower operating temperatures, which is a critical goal for advancing technologies like solid oxide fuel cells. jst.go.jp
The table below lists some this compound systems investigated for their fast ionic conduction properties.
| Material System | Structure Type | Ionic Conductivity | Temperature | Reference |
| BiO₀.₅F₂.₀ (disordered) | Fluorite | ~4 x 10⁻⁴ S/cm | 500 K | researchgate.net |
| Bi₂VO₅F₀.₇ | Aurivillius | 10⁻³ S/cm | 573 K | scispace.com |
| Bi₀.₉₅Th₀.₀₅O₀.₁₀F₂.₈₅ | Tysonite | Comparable to best F⁻ conductors | Not specified | osti.gov |
| LaBi₁.₉Te₀.₁O₄.₀₅Cl | Sillén Oxychloride | 20 mS/cm (2 x 10⁻² S/cm) | 702 °C | researchgate.net |
Solid Solutions and Doping Research in Bismuth Oxyfluorides
Formation of Bismuth Oxyfluoride Solid Solutions (e.g., BiOyF3-2y, Ba1-xBixF2+x)
The formation of solid solutions is a critical area of research in bismuth oxyfluorides, allowing for the tuning of material properties by compositional adjustment. These solid solutions are typically formed by substituting ions in the crystal lattice, leading to new phases with unique characteristics.
BiOyF3-2y Solid Solutions: this compound solid solutions with the general formula BiOyF3-2y arise from the incorporation of oxygen into the bismuth fluoride (B91410) lattice. researchgate.netscispace.com These materials are often synthesized from the BiF₃–Bi₂O₃ system. scispace.com A cubic fluorite (CaF₂) structure is known to exist for compositions ranging from pure BiF₃ to at least BiO₀.₆₀F₁.₈₀. scispace.com
Several synthesis methods have been developed to produce these solid solutions, including:
Microwave-assisted synthesis: This route facilitates the incorporation of oxygen into the α-BiF₃ structure. researchgate.net For instance, octahedral single crystals of α-BiOyF3-2y with mean edges from 250 nm to 920 nm can be precipitated using a diethylene glycol-water mixture as a solvent in a microwave reactor. scispace.comrsc.org
Homogeneous precipitation: This method, conducted at elevated temperatures (e.g., 120 °C) in polyol-based solvents, is another effective route for creating uniform this compound particles. scispace.comrsc.org
Hydrolysis: BiO₀.₅F₂ can be obtained through the hydrolysis of β-NH₄BiF₄ at 70°C. researchgate.net
The specific synthesis conditions, such as the solvent and heating method (conventional vs. microwave), have a significant impact on the morphology and crystallinity of the resulting BiOyF3-2y particles. rsc.orgresearchgate.net
Ba1-xBixF2+x Solid Solutions: A wide range of fluorite-type oxyfluoride solid solutions have been identified, including those within the BaF₂-BiF₃-Bi₂O₃ system. researchgate.net This leads to the formation of materials like Ba1-xBixF₂₊ₓ, where a solid solution exists for bismuth concentrations up to approximately x ≤ 0.45. researchgate.net These materials are noted for their potential as fluoride ion conductors. acs.org The synthesis often involves high-temperature solid-state reactions. The investigation of these systems shows that substituting oxygen for fluorine in Pb₁₋ₓBiₓF₂₊ₓ, a related system, can enhance electrical performance. researchgate.net
| Solid Solution System | General Formula | Typical Synthesis Method | Key Structural Feature |
| This compound | BiOyF3-2y | Microwave-assisted, Homogeneous Precipitation | Cubic fluorite-type structure scispace.com |
| Barium Bismuth Fluoride | Ba1-xBixF2+x | High-temperature solid-state reaction | Fluorite-type structure researchgate.net |
Interplay of Compositional Variation and Intrinsic Properties
The intrinsic properties of this compound solid solutions are intrinsically linked to their elemental composition. Varying the ratio of oxygen to fluorine or the concentration of bismuth directly influences the structural, optical, and electrical characteristics of the material.
In BiOyF3-2y solid solutions, increasing the oxygen content (the value of 'y') has a measurable effect on the crystal lattice. While the X-ray diffraction (XRD) patterns remain very similar, the signals shift toward higher 2θ angles. scispace.com This shift indicates a shrinking of the unit cell, demonstrating a direct correlation between oxygen incorporation and lattice parameters. scispace.com Furthermore, the O/F molar ratio has been found to be a key factor in controlling oxygen defects and the photochemical properties of the material. researchgate.net
For fluorite-type solid solutions like Ba1-xBixF2+x , compositional changes significantly impact ionic conductivity. The substitution of oxygen for fluorine can improve electrical performance. researchgate.net However, this enhancement is contingent on the degree of local ordering between vacancies and fluorine ions that occupy interstitial sites within the crystal structure. researchgate.net This highlights that simple compositional change is not the only factor; the resulting defect structure also plays a crucial role in determining the material's functional properties.
| Property | Effect of Increasing Oxygen ('y' in BiOyF3-2y) | Effect of Compositional Variation ('x' in Ba1-xBixF2+x) |
| Crystal Lattice | Unit cell shrinks scispace.com | Influences local ordering of defects researchgate.net |
| Photochemical Properties | Affected by O/F molar ratio researchgate.net | Not explicitly detailed in provided sources |
| Ionic Conductivity | Not explicitly detailed in provided sources | Can be improved, dependent on local order researchgate.net |
Doping Effects on Structural and Functional Characteristics
Doping bismuth oxyfluorides with other elements is a powerful strategy to modify their structural and functional properties, particularly their luminescent and electronic characteristics. Lanthanide ions (Ln³⁺) are common dopants used to impart new functionalities. researchgate.net
Structural and Morphological Changes: The introduction of dopants can alter the crystal morphology. For example, in microwave-assisted synthesis of Ln³⁺-doped BiF₃, increasing the dopant concentration can cause a distortion of the particle shape from octahedral to spherical. researchgate.net In other systems, such as Bi-doped TiO₂, doping was found to increase the specific surface area without changing the primary crystal phase of the host material. rsc.org
Functional Property Enhancement: Doping has a profound effect on the functional properties of bismuth oxyfluorides, especially their luminescence.
Enhanced Luminescence: Europium (Eu³⁺)-doped α-BiOyF3-2y nanoparticles exhibit significantly higher luminescence intensity compared to their Eu³⁺-doped α-BiF₃ counterparts. scispace.comrsc.org This enhancement is attributed to two main factors: the higher crystallinity of the oxyfluoride nanoparticles and the presence of oxygen, which enables an efficient Eu-O energy transfer process to excite the europium cations. scispace.comrsc.orgresearchgate.net
Modified Electronic Properties: Doping can introduce impurity levels within the band gap of the host material, thereby altering its electronic and optical properties. researchgate.net This can lead to a reduction in the energy band gap. researchgate.net For instance, doping TiO₂ with bismuth created a new intermediate energy level that shifted the band gap, enhancing its photocatalytic efficiency under visible light. rsc.org
The choice of dopant and its concentration are critical parameters that allow for the fine-tuning of the material's characteristics for specific applications. researchgate.netresearchgate.net
| Dopant | Host Material | Effect on Structure/Morphology | Effect on Functional Properties |
| Lanthanides (Ln³⁺) | BiF₃ | Distorts morphology from octahedral to spherical with increasing concentration. researchgate.net | Imparts luminescence. researchgate.net |
| Europium (Eu³⁺) | α-BiOyF3-2y | Higher crystallinity observed in nanoparticles. scispace.comrsc.org | Higher luminescence intensity due to Eu-O energy transfer. scispace.comrsc.orgresearchgate.net |
| Bismuth (Bi) | TiO₂ | Increased specific surface area. rsc.org | Enhanced photocatalytic activity; band gap shift. rsc.org |
| Tin (Sn) & Bromine (Br) | BiOCl (related oxyhalide) | Modifies static dielectric constant. researchgate.net | Reduces energy band gap. researchgate.net |
Future Research Trajectories and Current Challenges
Development of Novel Bismuth Oxyfluoride Compositions
A primary focus of current research is the expansion of the this compound family through the creation of novel compositions with tailored properties. This involves moving beyond the simple BiOF stoichiometry to explore more complex and functional materials.
Key strategies in this area include:
Doping and Substitution: The introduction of dopant ions into the BiOF lattice is a powerful method to modify its electronic and optical properties. For instance, doping with rare-earth elements like Europium (Eu³⁺) has been shown to induce red luminescence, with quantum yields reaching up to 18%. rsc.org Similarly, doping with Samarium (Sm³⁺) can amend the electronic structure to improve photocatalytic activity. bohrium.com Another approach involves substituting constituent elements, such as in Ba-doped bismuth iron oxyfluoride (Bi₁₋ₓBaₓFeO₃₋ₓFₓ), which has been investigated for its potential as a room-temperature multiferroic material exhibiting both ferroelectric and magnetic properties. growkudos.comaip.org
Solid Solutions: Researchers are creating solid solutions by combining this compound with other bismuth oxyhalides. rsc.org This allows for the continuous tuning of the band gap and lattice parameters. For example, solid solutions with the formula BiOᵧF₃₋₂ᵧ have been synthesized, where the oxygen-to-fluorine ratio can be varied to optimize properties. researchgate.netcsic.es The synthesis of BiOMₓR₁₋ₓ (where M and R can be Cl, Br, or I) solid solutions allows for precise control over the band gap, enhancing photocatalytic activity under visible light. rsc.org
Complex Oxyfluorides and Composites: Synthesis efforts are also directed towards more complex layered structures and composites. Novel this compound nitrates, such as Bi₂OF₃(NO₃) and Bi₆O₆F₅(NO₃), have been synthesized, revealing intricate crystal structures and wide band gaps. acs.org Furthermore, heterostructures formed by combining BiOF with other semiconductors like Titanium dioxide (TiO₂) and Molybdenum trioxide (MoO₃) are being developed. bohrium.com These composites, along with those incorporating carbon-based nanomaterials like graphene oxide, are designed to improve charge separation and enhance photocatalytic efficiency for environmental remediation. bohrium.comiccm-central.org
| Novel Composition Type | Example(s) | Targeted Property/Application | Reference(s) |
|---|---|---|---|
| Doping | Eu³⁺-doped BiOᵧF₃₋₂ᵧ | Red luminescence for phosphors | rsc.org |
| Substitution | Bi₁₋ₓBaₓFeO₃₋ₓFₓ | Room-temperature multiferroics | growkudos.comaip.org |
| Solid Solutions | BiOClₓBr₁₋ₓ | Tunable band gap for photocatalysis | rsc.org |
| Complex Layered Structures | Bi₆O₆F₅(NO₃) | Non-linear optics | acs.org |
| Heterostructures/Composites | BiOF/TiO₂, BiOₘFₙ/BiOₓIᵧ/GO | Enhanced visible-light photocatalysis | bohrium.comiccm-central.org |
Advanced Understanding of Structure–Function Relationships at the Atomic Scale
A fundamental challenge in the field is to establish a precise understanding of how the atomic-scale structure of bismuth oxyfluorides dictates their macroscopic functions. The unique layered crystal structure, composed of [Bi₂O₂]²⁺ layers and fluoride (B91410) ions, is central to its properties. The internal electric field generated between these layers is believed to play a crucial role in separating photogenerated electron-hole pairs, a key factor in photocatalysis. researchgate.net
Future research aims to unravel these relationships with greater precision:
Role of Defects and Interfaces: The influence of intrinsic defects, such as oxygen vacancies, and extrinsic dopants on the electronic band structure is a critical area of investigation. researchgate.net For example, studies on fluorinated bismuth iron oxyfluoride films have shown that fluorine substitution introduces new F 2p electronic states within the valence band, altering the material's properties. aip.org
Interlayer Interactions: In more complex Sillén–Aurivillius phase oxyhalides, the interlayer Bi-Bi interactions have been identified as a key parameter for controlling the electronic structure and tuning photocatalytic activity. nih.govacs.org Manipulating these interactions through compositional changes offers a pathway to engineer the material's band edges and carrier dynamics.
Computational Modeling: Density Functional Theory (DFT) calculations are indispensable for probing these relationships. nih.gov Theoretical studies are used to predict band structures, visualize charge transfer paths at heterojunction interfaces, and assess the energetic feasibility of defect formation. acs.org For example, DFT calculations have been used to investigate the electronic band structure of ferroelectric semiconductors like Bi₂NbO₅F. dergipark.org.tr Advanced theoretical work, validated by experimental data, is essential for the rational design of new BiOF-based materials.
Integration of Bismuth Oxyfluorides into Multifunctional Systems
To move towards practical applications, there is a significant trend towards integrating bismuth oxyfluorides into multifunctional systems and devices. This involves creating composite materials and heterostructures where the properties of BiOF are combined with those of other materials to achieve synergistic effects.
Promising directions for integration include:
Photocatalytic Heterojunctions: A major research thrust is the development of heterojunctions to overcome the limitations of pure BiOF, such as its wide band gap which restricts its activity to the UV region. bohrium.com By forming composites with narrow-band-gap semiconductors like BiOI or TiO₂, the resulting systems exhibit enhanced photocatalytic activity under visible light. bohrium.comresearchgate.net For instance, a BiOF/TiO₂ heterostructure with a 1:3 molar ratio was found to be 7 times more efficient for dye degradation than pure BiOF. bohrium.com Quaternary composites, such as BiOₓFᵧ/BiOₚIᵩ/g-C₃N₄, are being engineered to create complex interfaces that optimize charge separation and light absorption. researchgate.netresearchgate.net
Energy Storage Electrodes: The unique electrochemical properties of bismuth oxyfluorides make them candidates for electrode materials in batteries and supercapacitors. rutgers.edu Nanocomposites of BiOF, such as BiO₀.₅F₂ combined with carbon, are being explored as positive electrode materials for lithium-ion batteries, leveraging reversible conversion reactions. researchgate.netcapes.gov.brethz.ch Microwave-assisted synthesis has been employed to create BiOF nanostructures for supercapacitor applications. researchgate.net
Functional Thin Films and Devices: The deposition of BiOF as thin films opens up applications in electronic devices. Reactive magnetron sputtering is one technique used to create BiOF thin films for photocatalytic applications. hal.science Furthermore, the development of materials like Ba-doped bismuth iron oxyfluoride in thin-film form is a step towards fabricating novel multiferroic devices that operate at room temperature. aip.org BiOF is also being integrated into glass-ceramics to create durable materials with enhanced photocatalytic surfaces. alibaba.com
| Integrated System | Components | Combined Functionality | Reference(s) |
|---|---|---|---|
| Photocatalytic Heterostructure | BiOF / TiO₂ | Enhanced visible-light absorption and charge separation | bohrium.com |
| Energy Storage Electrode | BiO₀.₅F₂ / Carbon | High-capacity positive electrode for Li-ion batteries | researchgate.netcapes.gov.br |
| Multiferroic Thin Film | Bi₁₋ₓBaₓFeO₃₋ₓFₓ | Coexistent ferroelectricity and magnetism at 300 K | growkudos.comaip.org |
| Photocatalytic Glass-Ceramic | BiOF in a glass matrix | Durable, self-cleaning surfaces | alibaba.com |
| Quaternary Composite | BiOₓFᵧ/BiOₚIᵩ/g-C₃N₄ | Optimized broad-spectrum photocatalysis | researchgate.netresearchgate.net |
Methodological Advancements in Characterization and Theoretical Modeling
Progress in understanding and developing bismuth oxyfluorides is intrinsically linked to advancements in characterization techniques and theoretical modeling. These tools provide the necessary insights into the material's structure, composition, and electronic behavior.
Advanced Characterization: Modern characterization methods are crucial for linking synthesis parameters to material properties.
Spectroscopic and Diffraction Techniques: X-ray Photoelectron Spectroscopy (XPS) is vital for determining the chemical composition and electronic states of elements, such as identifying the presence of F 2p bonding states in the valence band of fluorinated compounds. aip.orgbohrium.com For detailed structural elucidation of complex or novel compositions, synchrotron X-ray and neutron powder diffraction are increasingly employed. dergipark.org.tracs.org
Microscopy and In-Situ Analysis: High-resolution transmission electron microscopy (HR-TEM) allows for the direct visualization of the layered structure and the interfaces in heterojunctions. bohrium.com A significant challenge and future direction is the use of in-situ and operando characterization techniques. These methods, which analyze the material under actual reaction conditions, can provide invaluable information on structural evolution and reaction mechanisms, for instance, during electrochemical cycling or photocatalysis. researchgate.net
Theoretical Modeling: Computational modeling, particularly Density Functional Theory (DFT), has become a cornerstone of BiOF research.
Predictive Power of DFT: DFT is used to calculate and predict fundamental properties, including electronic band structures, density of states, and optical absorption spectra. dergipark.org.trresearchgate.net These calculations help rationalize experimental findings, such as why BiOF has a direct band gap. researchgate.netresearchgate.net
Refining Computational Models: A key challenge is the accuracy of these predictions. Standard DFT functionals often underestimate the band gap of semiconductors. researchgate.net Consequently, researchers employ more advanced methods like modified Becke-Johnson (mBJ) potentials or Hubbard U corrections (DFT+U) to obtain results that better align with experimental values. researchgate.net Future work will focus on developing and applying more sophisticated theoretical models to accurately simulate complex phenomena, such as charge transfer dynamics at interfaces and the role of excited states in photocatalysis. acs.org The validation of these theoretical models against robust experimental data remains a critical aspect of this research area.
| Methodology | Technique/Approach | Specific Information Provided for BiOF | Reference(s) |
|---|---|---|---|
| Characterization | X-ray Photoelectron Spectroscopy (XPS) | Chemical states, surface composition, electronic structure (e.g., F 2p states) | aip.orgbohrium.com |
| Synchrotron XRD / Neutron Diffraction | Precise crystal structure refinement, lattice parameters, atomic positions | dergipark.org.tracs.org | |
| HR-TEM / SEM-EDS | Morphology, particle size, elemental mapping, visualization of heterojunctions | bohrium.comiccm-central.org | |
| Theoretical Modeling | Density Functional Theory (DFT) | Electronic band structure, density of states, defect formation energies | nih.govdergipark.org.trresearchgate.net |
| DFT with corrections (mBJ, DFT+U) | More accurate band gap prediction, modeling of electron localization | researchgate.net |
Q & A
Basic Research Questions
Q. What synthesis methods are most effective for obtaining phase-pure bismuth oxyfluoride, and how can reaction conditions be systematically optimized?
- Methodological Answer : Solvothermal and hydrothermal syntheses are widely used, with pH (3–6) and temperature (120–200°C) as critical parameters. Optimization involves Design of Experiments (DOE) to assess variables like precursor ratios (Bi:F:O) and reaction duration. Characterization via XRD (phase purity), Raman spectroscopy (local bonding), and SEM-EDS (morphology/composition) is essential. Ionic radii mismatches (Bi³⁺: 1.03 Å, O²⁻: 1.40 Å, F⁻: 1.33 Å) influence crystallinity, requiring adjustments in precursor chemistry .
Q. What spectroscopic and diffraction techniques are critical for characterizing the crystal structure and composition of this compound?
- Methodological Answer :
- XRD : Identifies phase purity and crystallographic parameters (e.g., lattice constants). Compare with ICDD database entries.
- Raman Spectroscopy : Detects Bi-O-F vibrational modes to distinguish oxyfluoride phases from oxides/fluorides.
- XPS : Validates oxidation states (Bi³⁺ vs. Bi⁵⁺) and fluorine incorporation.
- TEM/SAED : Resolves nanoscale morphology and crystallographic orientation.
Cross-referencing with literature via Reaxys or SciFinder ensures accurate phase identification .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bandgap energies of this compound across different studies?
- Methodological Answer : Discrepancies often arise from synthesis conditions (e.g., oxygen vacancies, crystallite size) or characterization methods. Standardize measurements using:
- UV-Vis DRS : Apply Tauc plots with consistent baseline correction.
- IPCE (Incident Photon-to-Current Efficiency) : Validate bandgap via photoelectrochemical testing.
- Theoretical Modeling (DFT) : Predict band structure and compare with experimental data.
Report synthesis parameters (precursor purity, annealing atmosphere) to enable cross-study validation .
Q. What computational approaches are suitable for modeling the electronic structure and defect chemistry of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Use Hubbard U corrections (e.g., +6 eV for Bi 6s) to address electron localization.
- Molecular Dynamics (MD) : Simulate fluoride ion migration under thermal stress.
- Defect Formation Energy Calculations : Assess stability of oxygen vacancies or interstitial fluorine.
Validate models against experimental XRD and XPS data .
Q. What strategies can mitigate challenges in obtaining high-purity this compound samples, particularly regarding fluoride volatility during synthesis?
- Methodological Answer :
- Closed Reactor Systems : Minimize F loss via Teflon-lined autoclaves.
- Low-Temperature Synthesis : Use precursors like Bi(NO₃)₃·5H₂O and NH₄F at ≤150°C.
- Post-Synthesis Fluorination : Anneal in NF₃/Ar atmosphere to restore F content.
Monitor phase evolution with in-situ XRD .
Intermediate Research Questions
Q. How does the ionic radii mismatch between bismuth, oxygen, and fluorine influence the synthesis and stability of this compound?
- Methodological Answer : Shannon’s revised ionic radii (Bi³⁺: 1.03 Å, O²⁻: 1.40 Å, F⁻: 1.33 Å) create lattice strain, favoring amorphous intermediates. Mitigate via:
- Doping : Substitute Bi with smaller cations (e.g., Ti⁴⁺: 0.61 Å) to stabilize the lattice.
- Soft Chemistry Routes : Use sol-gel methods for better homogeneity.
Stability tests (TG-DSC) under humid/oxidizing conditions are critical .
Data Analysis and Contradiction Management
Q. How should researchers address contradictory reports on the photocatalytic efficiency of this compound?
- Methodological Answer :
- Standardized Testing : Use identical light sources (AM 1.5G spectrum) and pollutant models (e.g., methylene blue).
- Surface Area Normalization : Report activity per m² (BET surface area).
- Charge Carrier Analysis : Conduct transient absorption spectroscopy to quantify electron-hole lifetimes.
Cross-check with computational models to identify dominant factors (e.g., defect states) .
Literature and Data Sourcing Guidelines
Q. What databases and tools are recommended for verifying the novelty of this compound compositions?
- Methodological Answer :
- SciFinder/Reaxys : Search for prior syntheses using SMILES notation or crystallographic data.
- ICSD Database : Cross-reference XRD patterns.
- ChemDraw : Generate IUPAC names for new compounds.
For known compounds, cite literature melting points and spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
